molecular formula C31H52O4 B1679771 Phellochin CAS No. 115334-04-8

Phellochin

Cat. No.: B1679771
CAS No.: 115334-04-8
M. Wt: 488.7 g/mol
InChI Key: OCURJKDUYAFAQG-PVZPVLANSA-N
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Description

Phellochin is a bioactive chemical.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(9R,10R,13S,14S,17R)-17-[(2S,4R,5S)-4,5-dihydroxy-6-methoxy-6-methylheptan-2-yl]-4,4,10,13,14-pentamethyl-1,2,5,6,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H52O4/c1-19(18-23(32)26(34)28(4,5)35-9)20-12-16-31(8)22-10-11-24-27(2,3)25(33)14-15-29(24,6)21(22)13-17-30(20,31)7/h10,19-21,23-24,26,32,34H,11-18H2,1-9H3/t19-,20+,21-,23+,24?,26-,29+,30-,31+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCURJKDUYAFAQG-RLXWAGRASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(C(C(C)(C)OC)O)O)C1CCC2(C1(CCC3C2=CCC4C3(CCC(=O)C4(C)C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C[C@H]([C@@H](C(C)(C)OC)O)O)[C@H]1CC[C@]2([C@]1(CC[C@H]3C2=CCC4[C@@]3(CCC(=O)C4(C)C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H52O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50921675
Record name 23,24-Dihydroxy-25-methoxylanost-7-en-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50921675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

488.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

115334-04-8
Record name Phellochin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115334048
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 23,24-Dihydroxy-25-methoxylanost-7-en-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50921675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to the Bioactive Constituents of Phellodendron chinense Bark for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Therapeutic Potential of Phellodendron chinense

Phellodendron chinense, commonly known as Huang Bai or Amur Cork Tree, has been a cornerstone of traditional Chinese medicine for centuries.[1][2] Its bark, referred to as Cortex Phellodendri, is renowned for its wide array of therapeutic properties, including anti-inflammatory, antimicrobial, and antitumor effects.[1][3] Modern scientific inquiry has delved into the chemical composition of this potent botanical, revealing a complex mixture of bioactive constituents that are responsible for its medicinal effects. This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing a detailed exploration of the core bioactive compounds found in Phellodendron chinense bark. We will navigate through the major classes of these compounds, their pharmacological activities, and the analytical methodologies for their extraction and quantification, offering a foundation for future research and therapeutic development.

Major Bioactive Constituents: A Chemical Arsenal

The therapeutic efficacy of Phellodendron chinense bark can be attributed to a diverse range of secondary metabolites. The primary classes of these bioactive compounds include alkaloids, limonoids, phenolic compounds, and flavonoids.[1][4]

Alkaloids: The Protoberberine Powerhouses

The most prominent and extensively studied class of compounds in Phellodendron chinense are the isoquinoline alkaloids, particularly the protoberberine alkaloids.[2] These compounds are largely responsible for the bark's characteristic yellow color and a significant portion of its pharmacological activity.

  • Berberine: As the most abundant alkaloid in P. chinense, berberine has been the subject of extensive research.[5] It exhibits a remarkable spectrum of pharmacological effects, including potent anti-inflammatory, antimicrobial, and anticancer activities.[6][7] Mechanistically, berberine's anti-inflammatory action is mediated through the inhibition of the NF-κB signaling pathway, a key regulator of inflammatory responses, and the suppression of pro-inflammatory cytokines such as TNF-α.[8] Its antimicrobial properties are broad, targeting a variety of bacteria, fungi, and protozoa. Furthermore, berberine has demonstrated promising anticancer potential by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines.[6]

  • Palmatine and Jatrorrhizine: These protoberberine alkaloids are structurally similar to berberine and share many of its pharmacological properties, including antimicrobial and anti-inflammatory effects.[9] While generally present in lower concentrations than berberine, they contribute to the overall therapeutic profile of the bark extract.[9]

  • Phellodendrine: This quaternary ammonium alkaloid possesses a distinct pharmacological profile.[10] Studies have indicated its potential in treating a range of conditions including ulcerative colitis, inflammation, and cancer.[10] The anti-inflammatory mechanism of phellodendrine is thought to involve the regulation of the cAMP and TNF signaling pathways.[11]

Table 1: Major Alkaloids in Phellodendron chinense Bark and Their Pharmacological Activities

AlkaloidChemical StructureKey Pharmacological Activities
BerberineC20H18NO4+Anti-inflammatory, Antimicrobial, Anticancer, Antidiabetic, Neuroprotective[6][7][8]
PalmatineC21H22NO4+Antimicrobial, Anti-inflammatory[9]
JatrorrhizineC20H20NO4+Antimicrobial, Anti-inflammatory[2][9]
PhellodendrineC20H24NO4+Anti-inflammatory, Anticancer, Immunomodulatory[10][11]

Diagram 1: Chemical Structures of Major Alkaloids

Alkaloids Berberine Berberine Palmatine Palmatine Jatrorrhizine Jatrorrhizine Phellodendrine Phellodendrine Limonoids Obacunone Obacunone Obaculactone Obaculactone

Caption: Chemical structures of the primary limonoids found in Phellodendron chinense bark.

Phenolic Compounds and Flavonoids: The Antioxidant Defenders

Phellodendron chinense bark also contains a variety of phenolic compounds and flavonoids, which are well-known for their potent antioxidant properties. [12]These compounds contribute to the overall therapeutic effect by neutralizing harmful free radicals and reducing oxidative stress, a key factor in many chronic diseases. Notable phenolic compounds include ferulic acid and vanillin. Quercetin is a significant flavonoid found in the bark, known for its anti-inflammatory and antioxidant activities. [1]

Methodologies for Extraction and Analysis: A Practical Guide

To harness the therapeutic potential of Phellodendron chinense, robust and efficient methods for the extraction and quantification of its bioactive constituents are essential.

Extraction of Bioactive Compounds: A Step-by-Step Protocol

Ultrasonic-assisted extraction (UAE) is a highly effective method for extracting alkaloids and other bioactive compounds from P. chinense bark due to its efficiency and reduced extraction time compared to conventional methods. [13] Protocol: Ultrasonic-Assisted Extraction of Alkaloids

  • Sample Preparation: Grind the dried Phellodendron chinense bark into a coarse powder (approximately 40-60 mesh). This increases the surface area for efficient solvent penetration.

  • Solvent Selection: Prepare a solution of 70-80% ethanol or methanol in water. The addition of a small amount of acid (e.g., 0.1% HCl) can enhance the solubility of alkaloids. The choice of an aqueous organic solvent is crucial as it effectively solubilizes the target alkaloids while minimizing the extraction of unwanted lipophilic compounds.

  • Extraction Parameters:

    • Solvent-to-Solid Ratio: Use a ratio of 20:1 (mL of solvent to g of bark powder). This ensures complete immersion of the plant material and provides a sufficient volume for efficient extraction.

    • Ultrasonic Treatment: Place the mixture in an ultrasonic bath or use a probe sonicator. Apply ultrasonic waves at a frequency of 40-60 kHz for 30-45 minutes at a controlled temperature of 50-60°C. [13]The cavitation effect produced by ultrasound disrupts the plant cell walls, facilitating the release of intracellular components into the solvent.

  • Filtration and Concentration: After extraction, filter the mixture through a suitable filter paper (e.g., Whatman No. 1) to remove solid plant debris. The resulting filtrate can be concentrated under reduced pressure using a rotary evaporator to obtain a crude extract.

Diagram 3: Workflow for Ultrasonic-Assisted Extraction

ExtractionWorkflow Start Dried P. chinense Bark Grinding Grinding (40-60 mesh) Start->Grinding Mixing Mixing with Solvent (70-80% Ethanol/Methanol, 20:1 ratio) Grinding->Mixing Ultrasonication Ultrasonic Extraction (40-60 kHz, 30-45 min, 50-60°C) Mixing->Ultrasonication Filtration Filtration Ultrasonication->Filtration Concentration Concentration (Rotary Evaporation) Filtration->Concentration End Crude Extract Concentration->End

Caption: A schematic workflow of the ultrasonic-assisted extraction process.

Quantification by High-Performance Liquid Chromatography (HPLC): A Validated Method

High-Performance Liquid Chromatography (HPLC) is the gold standard for the simultaneous quantification of multiple bioactive compounds in complex plant extracts. [14][15] Protocol: HPLC-PDA for Simultaneous Quantification of Alkaloids and Limonoids

  • Standard and Sample Preparation:

    • Standard Solutions: Prepare stock solutions of reference standards (berberine, palmatine, jatrorrhizine, phellodendrine, obacunone) in methanol at a concentration of 1 mg/mL. Prepare a series of working standard solutions by serial dilution for calibration curves.

    • Sample Solution: Accurately weigh the dried extract and dissolve it in methanol to a final concentration of approximately 1-5 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • HPLC System: A standard HPLC system equipped with a photodiode array (PDA) detector.

    • Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) is commonly used. [14]The C18 stationary phase provides excellent separation for these moderately polar to nonpolar compounds.

    • Mobile Phase: A gradient elution is typically employed for optimal separation of multiple components.

      • Solvent A: 0.1% Phosphoric acid or 0.1% Formic acid in water. The acidic modifier improves peak shape and resolution of the alkaloids.

      • Solvent B: Acetonitrile.

    • Gradient Program: A typical gradient might start with a low percentage of acetonitrile, which is gradually increased to elute the more nonpolar compounds. A representative gradient could be: 0-10 min, 10-30% B; 10-25 min, 30-60% B; 25-30 min, 60-10% B.

    • Flow Rate: 1.0 mL/min. [14][15] * Injection Volume: 10-20 µL.

    • Detection Wavelength: Monitor at 345 nm for the simultaneous detection of berberine, palmatine, and jatrorrhizine, and at 210 nm for obacunone. [14][15]The PDA detector allows for the simultaneous monitoring of multiple wavelengths, which is ideal for analyzing compounds with different absorption maxima.

  • Data Analysis: Identify and quantify the target compounds by comparing their retention times and UV spectra with those of the reference standards. Construct calibration curves by plotting the peak area against the concentration of the standards to determine the concentration of each analyte in the sample.

Table 3: Representative HPLC-PDA Parameters for Analysis

ParameterConditionRationale
ColumnC18 (4.6 x 250 mm, 5 µm)Provides good separation for a wide range of polarities. [14]
Mobile PhaseA: 0.1% Phosphoric Acid in WaterB: AcetonitrileGradient elution allows for the separation of compounds with different polarities. Acid improves peak shape. [14][15]
Flow Rate1.0 mL/minStandard flow rate for analytical HPLC. [14][15]
DetectionPDA at 345 nm (Alkaloids) & 210 nm (Limonoids)Allows for selective and sensitive detection of different compound classes. [14][15]
Column Temp.25-30 °CEnsures reproducible retention times.

Conclusion and Future Directions

The bark of Phellodendron chinense is a rich repository of bioactive compounds with significant therapeutic potential. The alkaloids, limonoids, and phenolic compounds within this botanical have demonstrated a wide range of pharmacological activities, making them attractive candidates for drug discovery and development. The methodologies outlined in this guide provide a solid foundation for the extraction, isolation, and quantification of these valuable constituents.

Future research should focus on further elucidating the synergistic effects of these compounds, as the therapeutic efficacy of the whole bark extract may be greater than the sum of its individual components. Advanced analytical techniques such as LC-MS/MS can be employed for a more comprehensive profiling of the metabolome of P. chinense. [16][17]Furthermore, in-depth mechanistic studies are crucial to fully understand the molecular targets and signaling pathways through which these bioactive compounds exert their effects. Continued exploration of this remarkable medicinal plant holds the promise of yielding novel therapeutic agents for a variety of human ailments.

References

  • Shaikh, J. R., Patil, M., & Das, S. (2022). Phellodendri Cortex: A Phytochemical, Pharmacological, and Pharmacokinetic Review. Frontiers in Pharmacology, 13, 861937. [Link]

  • Hielscher Ultrasonics. (n.d.). Alkaloid Extraction using a Probe-Ultrasonicator. Retrieved from [Link]

  • Nolasco-González, Y., et al. (2022). Extraction of Alkaloids Using Ultrasound from Pulp and By-Products of Soursop Fruit (Annona muricata L.). Molecules, 27(3), 834. [Link]

  • Singh, S. K., et al. (2023). Biological Importance of Phellodendrine in Traditional and Modern Medicines: An Update on Therapeutic Potential in Medicine. Current Pharmaceutical Design, 29(15), 1156-1167. [Link]

  • Cai, W., et al. (2018). Ultrasound-assisted extraction of bioactive alkaloids from Phellodendri amurensis cortex using deep eutectic solvent aqueous solutions. Journal of Pharmaceutical and Biomedical Analysis, 159, 336-344. [Link]

  • Sun, H., et al. (2015). HPLC chromatograms. (a). Phellodendron chinensis bark. (b)... ResearchGate. [Link]

  • Li, X., et al. (2023). Quantitative and Differential Analysis between Bupleurum chinense DC. and Bupleurum scorzonerifolium Willd. Using HPLC-MS and GC-MS Coupled with Multivariate Statistical Analysis. Molecules, 28(15), 5707. [Link]

  • Guo, J., et al. (2017). High-efficient extraction of principal medicinal components from fresh Phellodendron bark (cortex phellodendri). Saudi Pharmaceutical Journal, 25(6), 845-851. [Link]

  • Balážová, Z., et al. (2022). Antiproliferative Effect of Phellodendron amurense Rupr. Based on Angiogenesis. Plants, 11(10), 1344. [Link]

  • Chen, J., et al. (2014). Simultaneous determination of berberine, palmatine and jatrorrhizine by liquid chromatography-tandem mass spectrometry in rat plasma and its application in a pharmacokinetic study after oral administration of coptis-evodia herb couple. Journal of Chromatography B, 961, 56-63. [Link]

  • Xian, Y. F., et al. (2019). Phellodendri Cortex: A Phytochemical, Pharmacological, and Pharmacokinetic Review. Evidence-Based Complementary and Alternative Medicine, 2019, 9357901. [Link]

  • Erhan, S. E., et al. (2023). Chemical composition and anti-inflammatory effect of Phellodendron amurense Rupr. stem bark extract. Farmacia, 71(5), 896-905. [Link]

  • Wang, Y., et al. (2022). Anti-Inflammatory Activation of Phellodendri Chinensis Cortex is Mediated by Berberine Erythrocytes Self-Assembly Targeted Delivery System. Journal of Inflammation Research, 15, 6931-6946. [Link]

  • Zhang, Y., et al. (2024). Obacunone, a Promising Phytochemical Triterpenoid: Research Progress on Its Pharmacological Activity and Mechanism. Molecules, 29(8), 1791. [Link]

  • Zhang, Q., et al. (2010). [Simultaneous determination of jatrorrhizine, palmatine, berberine, and obacunone in Phellodendri Amurensis Cortex by RP-HPLC]. Zhongguo Zhong Yao Za Zhi, 35(16), 2061-2064. [Link]

  • Zhang, Q., et al. (2010). Simultaneous determination of jatrorrhizine, palmatine, berberine, and obacunone in Phellodendri Amurensis Cortex by RP-HPLC. ResearchGate. [Link]

  • Li, Y., et al. (2023). Study on Chemical Constituents from Phellodendron chinense. Medicinal Plant, 14(2), 5-7. [Link]

  • Leu, Y. L., et al. (2006). Constituents from the Leaves of Phellodendron amurense and Their Antioxidant Activity. Journal of Natural Products, 69(11), 1644-1647. [Link]

  • Li, Z., et al. (2022). Research Progress on Anti-Inflammatory Effects and Mechanisms of Alkaloids from Chinese Medical Herbs. Evidence-Based Complementary and Alternative Medicine, 2022, 9891325. [Link]

  • Kim, H. J., et al. (2017). Phytochemical Quantification and the In Vitro Acetylcholinesterase Inhibitory Activity of Phellodendron chinense and Its Components. Molecules, 22(6), 925. [Link]

  • Li, Y., et al. (2022). Mechanism of Phellodendron and Anemarrhena Drug Pair on the Treatment of Liver Cancer Based on Network Pharmacology and Bioinformatics. Frontiers in Pharmacology, 13, 861213. [Link]

  • Erhan, S. E., et al. (2023). Chemical composition and anti-inflammatory effect of Phellodendron amurense Rupr. stem bark extract. ResearchGate. [Link]

  • Petropoulos, S. A., et al. (2021). LC-MS Identification and Quantification of Phenolic Compounds in Solid Residues from the Essential Oil Industry. Molecules, 26(24), 7481. [Link]

  • Zhang, Y., et al. (2024). Induction of Tetraploids in Phellodendron amurense Rupr. and Its Effects on Morphology and Alkaloid Content. International Journal of Molecular Sciences, 25(18), 10077. [Link]

  • Jo, Y. H., et al. (2021). Development and Validation of a HPLC–PDA Method for the Simultaneous Determination of Berberine, Palmatine, Geniposide, and Paeoniflorin in Haedoksamul-tang. Molecules, 26(11), 3326. [Link]

  • Sun, H., et al. (2015). Chemical discrimination of cortex Phellodendri amurensis and cortex Phellodendri chinensis by multivariate analysis approach. Pharmacognosy Magazine, 11(42), 385-392. [Link]

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  • Hu, Y., et al. (2022). Utilizing network pharmacology and experimental validation to investigate the underlying mechanism of phellodendrine on inflammation. Journal of Inflammation Research, 15, 5451-5465. [Link]

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Comparative Chemotaxonomy and Biosynthetic Trajectory: Phellochin vs. Limonin

Author: BenchChem Technical Support Team. Date: February 2026

Classification, Structural Mechanistics, and Pharmacological Divergence in Triterpenoid Scaffolds [1]

Executive Summary

This technical guide provides a rigorous comparative analysis of Phellochin and Limonin , two distinct triterpenoid architectures found within the Rutaceae family (specifically Phellodendron spp.). While often co-occurring in phytochemical extracts, they represent different evolutionary stages of secondary metabolism.[1] this compound is a tirucallane-type triterpenoid (C31), representing a structurally intact biosynthetic intermediate. In contrast, Limonin is a limonoid (tetranortriterpenoid, C26), representing a highly oxidized, degraded end-product.[1] This guide elucidates their structural classification, biosynthetic causality, and the experimental implications of their physicochemical differences for drug discovery.[1]

Part 1: Structural Classification & Chemical Identity

The fundamental distinction between this compound and Limonin lies in their carbon skeleton integrity and oxidation state. This is not merely a taxonomical difference but a determinant of their solubility, bioavailability, and target engagement.[1]

This compound: The Tirucallane Scaffold

This compound is a tetracyclic triterpenoid retaining the full carbon count typical of squalene cyclization products (plus methylation), specifically classified as a tirucallane derivative.[2]

  • Chemical Formula: C

    
    H
    
    
    
    O
    
    
    [3][4][5]
  • Skeleton: Tirucallane (20S, 24R/S configuration).

  • Key Structural Features:

    • Intact Side Chain: Unlike limonoids, this compound retains a long, flexible octyl side chain at C-17.[1]

    • C-25 Methoxy Group: A distinctive feature of this compound is the presence of a methoxy moiety at C-25 and hydroxyls at C-24/C-25, contributing to its specific polarity profile.[1]

    • Lack of Furan Ring: It lacks the furan moiety characteristic of limonoids.

Limonin: The Tetranortriterpenoid (Limonoid)

Limonin represents a "degraded" triterpenoid where the side chain has been oxidatively cleaved, losing four carbon atoms (hence "tetra-nor").

  • Chemical Formula: C

    
    H
    
    
    
    O
    
    
  • Skeleton: 4,4,8-trimethyl-17-furanylsteroid (Limonoid).[1]

  • Key Structural Features:

    • Furan Ring: A 3-substituted furan ring at C-17 (critical for biological activity, particularly phase II enzyme induction).

    • Double Lactone: Contains an A-ring lactone and a D-ring lactone (monolactone in the open form, dilactone in the active neutral form).

    • Epoxide/Furan: High degree of oxygenation (8 oxygen atoms) compared to this compound (4 oxygen atoms).

Comparative Data Matrix[6]
FeatureThis compoundLimonin
Class Tirucallane TriterpenoidLimonoid (Tetranortriterpenoid)
Carbon Count C31 (Methylated Triterpene)C26 (Degraded Triterpene)
Molecular Weight ~488.75 Da~470.52 Da
C-17 Substituent Flexible aliphatic side chainFuran ring (rigid)
Oxygenation Low (Hydroxyls, Methoxy)High (Lactones, Epoxides, Furan)
Lipophilicity (LogP) High (> 5.[1]5)Moderate (~2.0 - 3.0)
Solubility Non-polar solvents (CHCl

, Hexane)
Polar aprotic (DMSO), Alcohols
Biosynthetic Role Precursor / IntermediateEnd-product / Metabolite

Part 2: Biosynthetic Causality & Pathway Logic

To understand the relationship between these molecules, one must view them through the lens of the Triterpenoid Biosynthetic Pathway . This compound is structurally proximal to the precursor Tirucallol, whereas Limonin requires extensive oxidative modification and skeletal rearrangement.[1]

The Oxidative Trajectory
  • Cyclization: Squalene (C30) cyclizes to 2,3-oxidosqualene, then to the Tirucallane/Euphane skeleton. This compound is a direct derivative of this stage, retaining the C8-C10-C17 side chain.

  • Side Chain Degradation (The "Nor" Step): In the formation of Limonin, the C-17 side chain undergoes oxidative cleavage, removing 4 carbons.

  • Furan Formation: The remaining side chain carbons cyclize to form the furan ring.

  • Ring Expansion: The carbocyclic A-ring is expanded and oxidized to form the A-ring lactone (characteristic of the Limonin group).

Biosynthetic Pathway Diagram (Graphviz)

Biosynthesis Squalene Squalene (C30) Oxido 2,3-Oxidosqualene Squalene->Oxido Epoxidation Tirucallol Tirucallol / Euphol (Tirucallane Skeleton) Oxido->Tirucallol Cyclization (OSC) This compound This compound (C31 Tirucallane) [Intact Side Chain] Tirucallol->this compound Methylation & Oxidation (Side Chain Retention) Melianone Melianone / Apotirucallane (Intermediate) Tirucallol->Melianone Isomerization Protolimonoid Protolimonoid (Side Chain Oxidation) Melianone->Protolimonoid Baeyer-Villiger Oxidation Limonin LIMONIN (C26 Limonoid) [Furan + Dilactone] Protolimonoid->Limonin Oxidative Cleavage (-4C) Furan Formation Lactonization

Caption: Biosynthetic divergence showing this compound as a side-chain intact tirucallane versus Limonin as a side-chain degraded tetranortriterpenoid.[1][5]

Part 3: Experimental Protocols & Identification

For researchers isolating these compounds from Phellodendron amurense or P. chinense, distinguishing them requires specific extraction and spectroscopic strategies.[1]

Differential Extraction Protocol

Due to the significant difference in lipophilicity (LogP), a fractional extraction workflow is the most efficient separation method.

Step 1: Crude Extraction

  • Solvent: 95% Ethanol (reflux, 3x 2h).

  • Rationale: Extracts both glycosides and aglycones of triterpenoids.

Step 2: Liquid-Liquid Partitioning (The Separation Step)

  • Phase 1 (Hexane): Partition the EtOH residue (suspended in water) with n-Hexane.

    • Target: This compound .

    • Mechanism:[4][6] this compound's high lipophilicity drives it into the non-polar hexane layer.

  • Phase 2 (Chloroform/DCM): Partition the aqueous layer with Chloroform.

    • Target: Limonin .

    • Mechanism:[4][6] Limonin is moderately polar due to the lactone rings and partitions into chlorinated solvents.

NMR Diagnostic Markers

When analyzing fractions, specific NMR signals confirm the classification.[1]

Signal TypeThis compound (Tirucallane)Limonin (Limonoid)

H NMR: Furan
Absent Present:

7.4 (H-21), 6.3 (H-22), 7.4 (H-23)

H NMR: Methyls
7-8 Methyl singlets (0.7 - 1.6 ppm)4 Methyl singlets (Reduced count due to degradation)

C NMR: Carbonyls
Single Ketone (~215 ppm)Two Lactones (~170 ppm) + Ketone
Side Chain Signals for C-24, C-25 methoxy (~50 ppm)Absent (Side chain converted to furan)

Part 4: Pharmacological Implications[8]

The structural differences dictate the biological mechanism of action (MoA).

Limonin: The "Michael Acceptor"
  • Mechanism: The furan ring and the A-ring enone/lactone system in Limonin can act as Michael acceptors. This allows covalent modification of cysteine residues on proteins, such as Keap1 , leading to Nrf2 activation .[1]

  • Result: Potent induction of Phase II detoxifying enzymes (GST, NQO1), conferring anti-carcinogenic and anti-inflammatory properties.[1]

  • MDR Reversal: Limonin modulates P-glycoprotein (P-gp) efflux pumps, reversing multidrug resistance in cancer cells.

This compound: Membrane Interaction
  • Mechanism: Lacking the electrophilic furan/lactone system, this compound does not exhibit the same Nrf2-inducing potency. Its activity is likely driven by membrane perturbation due to its high lipophilicity and similarity to sterols.

  • Activity: Reported antifungal and weak cytotoxic effects. It acts by disrupting fungal cell wall integrity or interfering with sterol biosynthesis (ergosterol mimicry).

  • Cytotoxicity: Generally shows lower cytotoxicity (higher IC

    
    ) compared to the highly oxygenated limonoids like Limonin or Obacunone.
    

References

  • PhytoBank. (2015). Showing this compound (PHY0102584).[5][Link]

  • PubChem. (n.d.).[3] this compound | C31H52O4.[5][6] National Library of Medicine. [Link]

  • K. Kawaguchi et al. (1988).[2] Triterpenoids from the Fruits of Phellodendron chinense SCHNEID.[2][4] Journal of Agricultural and Biological Chemistry. [Link]

  • Min, B. S., et al. (2007).[1] Isolation of limonoids and alkaloids from Phellodendron amurense and their multidrug resistance (MDR) reversal activity.[7] Archives of Pharmacal Research. [Link]

  • RSC Publishing. (2024). Comprehensive review of plant-derived triterpenoid types, structures and cytotoxicity. Royal Society of Chemistry. [Link]

Sources

Pharmacological Potential of Phellochin (C₃₁H₅₂O₄): An In-Depth Technical Guide

[1][2]

Executive Summary

Phellochin (CAS: 115334-04-8) is a bioactive triterpenoid isolated primarily from the fruits of Phellodendron chinense and Toona ciliata.[1][2][3] Unlike the well-characterized alkaloids (e.g., berberine) found in Phellodendron species, this compound represents a distinct lipophilic chemotype—a tirucallane-type triterpenoid—with emerging potential in metabolic regulation, oncology, and anti-inflammatory signaling.[2]

This guide synthesizes current physicochemical data, predictive network pharmacology, and isolation methodologies to provide a roadmap for researchers investigating this compound as a lead compound.[2]

Part 1: Chemical Architecture & Physicochemical Profile[1][2]

Structural Identity

This compound is a tetracyclic triterpenoid sharing the dammarane/tirucallane skeleton. Its lipophilic core allows for high membrane permeability, though it challenges aqueous solubility.[2]

  • Formula: C₃₁H₅₂O₄[1][2][4]

  • Molecular Weight: 488.75 g/mol [1][2][5]

  • IUPAC Name: 14-(4,5-dihydroxy-6-methoxy-6-methylheptan-2-yl)-2,6,6,11,15-pentamethyltetracyclo[8.7.0.0²,⁷.0¹¹,¹⁵]heptadec-9-en-5-one.[1][2]

  • Key Functional Groups:

    • C-3 Ketone: Critical for hydrogen bonding interactions with receptor pockets (e.g., ESR2).[1][2]

    • Side Chain Hydroxyls/Methoxy: The C-24/25 dihydroxy-methoxy moiety provides polarity to an otherwise hydrophobic scaffold, influencing receptor specificity.[1][2]

Physicochemical Properties (In Silico Consensus)
PropertyValueImplication for Drug Development
LogP ~5.7 – 6.35Highly lipophilic; excellent BBB penetration potential but requires lipid-based formulation (e.g., liposomes).[1][2]
Water Solubility ~0.002 g/LPoor.[1][2] Solubilization requires DMSO or ethanol for in vitro assays.[2]
H-Bond Donors 2Good membrane permeability profile.[1][2]
H-Bond Acceptors 4Sufficient for target engagement without compromising permeability.[1][2]
Lipinski Rule DeviationFails LogP > 5 rule; typical for natural product triterpenoids which often function as "molecular glues" or nuclear receptor ligands despite rule violations.[1][2]

Part 2: Pharmacodynamics & Mechanism of Action

Current research, heavily driven by systems biology and network pharmacology, positions this compound as a multi-target modulator.[2] Unlike "magic bullet" drugs, this compound appears to act as a pleiotropic regulator.[2]

Primary Therapeutic Targets

Network pharmacology analyses of Cortex Phellodendri formulations have consistently identified this compound as a high-degree active ingredient interacting with the following core targets:

  • ESR2 (Estrogen Receptor Beta):

    • Mechanism:[6][7] this compound acts as a phytoestrogen-like ligand.[1][2] Docking studies suggest the triterpenoid scaffold mimics the steroid backbone of estradiol, binding to the hydrophobic pocket of ESR2.

    • Therapeutic Relevance: Modulation of ESR2 is critical in hormone-dependent cancers and maintaining metabolic homeostasis in T2DM.[1][2]

  • NF-κB Signaling Axis (IKBKB/MAP3K7):

    • Mechanism:[6] Inhibition of IκB Kinase Beta (IKBKB) prevents the phosphorylation and degradation of IκB, thereby sequestering NF-κB in the cytoplasm.[2]

    • Therapeutic Relevance: Reduction of pro-inflammatory cytokines (TNF-α, IL-6) in Rheumatoid Arthritis (RA) and atherosclerosis.[1][2]

  • Ferroptosis Regulation (TP53/HIF1A):

    • Mechanism:[6] Recent studies link this compound to the regulation of TP53 and HIF1A, key drivers in ferroptosis (iron-dependent cell death).[1][2]

    • Therapeutic Relevance: Inducing ferroptosis in chemotherapy-resistant tumor cells or preventing ferroptosis in neurodegenerative ischemia.[1][2]

Visualization: The this compound Signaling Network

The following diagram illustrates the hierarchical modulation of this compound from molecular targets to phenotypic outcomes.

Phellochin_Mechanismcluster_TargetsPrimary Molecular Targetscluster_PathwaysSignaling Cascadescluster_OutcomesTherapeutic PhenotypesThis compoundThis compound (C31H52O4)ESR2ESR2(Estrogen Receptor u03b2)This compound->ESR2Ligand BindingIKBKBIKBKB(NF-u03baB Kinase)This compound->IKBKBInhibitionTP53TP53This compound->TP53RegulationHormoneEstrogenic SignalingESR2->HormoneNFkBNF-u03baB Pathway(Inhibition)IKBKB->NFkBFerroptosisFerroptosis(Modulation)TP53->FerroptosisAntiInflamAnti-Inflammatory(RA, Atherosclerosis)NFkB->AntiInflamOncologyTumor SuppressionNFkB->OncologyTumor Microenv.Ferroptosis->OncologyMetabolicMetabolic Regulation(T2DM)Hormone->Metabolic

Caption: Mechanistic flow of this compound illustrating its dual-role as a nuclear receptor modulator (ESR2) and kinase inhibitor (IKBKB), leading to pleiotropic therapeutic effects.[1][2]

Part 3: Experimental Protocols for Validation

As this compound is often a minor constituent, researchers must validate its specific activity separate from the crude extract.

Protocol A: Isolation & Purification from Phellodendron chinense

Objective: Obtain high-purity (>95%) this compound for bioassays.

  • Extraction:

    • Macerate air-dried fruits of P. chinense (1 kg) in 95% Ethanol (5 L) for 72 hours at room temperature.

    • Concentrate in vacuo to yield crude extract.[2]

  • Partitioning:

    • Suspend crude extract in water.[2]

    • Partition sequentially with Petroleum Ether -> Ethyl Acetate -> n-Butanol.[1][2]

    • Crucial Step: this compound concentrates in the Ethyl Acetate or Petroleum Ether fraction due to high lipophilicity.

  • Chromatography:

    • Subject the lipophilic fraction to Silica Gel Column Chromatography.

    • Elution Gradient: Petroleum Ether : Acetone (starting 100:1 to 1:1).[2]

    • This compound typically elutes in mid-polarity fractions (check TLC, visualize with 10% H₂SO₄/EtOH + heating; look for purple/red spots typical of triterpenes).[2]

  • Recrystallization:

    • Purify active fractions via recrystallization in Methanol to obtain colorless needles.[2]

    • Validation: Confirm structure via ¹H-NMR (look for 5 tertiary methyl singlets) and HR-MS (m/z 488.38).

Protocol B: Molecular Docking (In Silico Validation)

Objective: Predict binding affinity to ESR2 or IKBKB before wet-lab expense.[1][2]

  • Ligand Preparation:

    • Download this compound structure (PubChem CID 14021541) or build 3D model.[2]

    • Minimize energy using MM2 force field.[2]

    • Convert to PDBQT format (add polar hydrogens, detect rotatable bonds).

  • Receptor Preparation:

    • Download Crystal Structure of ESR2 (e.g., PDB ID: 1QKM) or IKBKB (PDB ID: 4KIK).[2]

    • Remove water molecules and co-crystallized ligands.[2]

    • Add Kollman charges and merge non-polar hydrogens.[2]

  • Grid Generation:

    • Center grid box on the active site (defined by native ligand).[2]

    • Dimensions: 40x40x40 Å, spacing 0.375 Å.[2]

  • Docking (AutoDock Vina):

    • Run simulation with exhaustiveness = 8.

    • Success Criteria: Binding affinity < -8.0 kcal/mol indicates strong potential interaction.[1][2]

    • Control: Dock native ligand (e.g., Estradiol) to validate grid parameters.

Part 4: Future Research Directions & Challenges

The Solubility Bottleneck

This compound's calculated water solubility (0.002 g/L) is a significant hurdle for bioavailability.[2]

  • Recommendation: Development of Self-Emulsifying Drug Delivery Systems (SEDDS) or PLGA nanoparticles is recommended for in vivo efficacy studies.[1][2] Simple suspension in CMC-Na may result in erratic absorption.[1][2]

From Network to Wet-Lab

While network pharmacology links this compound to RA and Diabetes, direct Western Blot validation of p-IKBKB and p-NF-κB p65 levels in this compound-treated macrophages (RAW 264.[1][2]7) is the critical "Go/No-Go" experiment required to elevate this compound from a database hit to a viable drug candidate.[1][2]

References

  • Isolation & Structure

    • Zhang, H., et al. (2006).[2] "A New triterpenoid in the fruits of Phellodendron chinense Schneid."[8] Journal of Integrative Plant Biology. [1][2]

  • Network Pharmacology (Diabetes)

    • Yue, S., et al. (2020).[2][9] "Network pharmacology strategy for revealing the pharmacological mechanism... for the treatment of type 2 diabetes mellitus." Journal of Ethnopharmacology.

  • Network Pharmacology (Rheumatoid Arthritis)

    • Zhang, H., Zhang, Y., & Bi, J. (2024).[2][6] "Exploring the mechanism of cortex phellodendri chinsis for the treatment of rheumatoid arthritis by regulating ferroptosis."[6] Chinese Journal of Rheumatology. [1][2]

  • Cytotoxicity & Source

    • Zhang, W., et al. (2014).[2][6] "Toonamicrocarpavarin, a new tirucallane-type triterpenoid from Toona ciliata."[1][2][3] Natural Product Research.

  • Chemical Data

    • PubChem.[2][10] "this compound (CID 14021541)."[2] National Library of Medicine.[2] [1][2]

Phellochin: An Examination of its Antifeedant Properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Quest for Novel Antifeedants

The search for naturally derived compounds that can deter insect pests from feeding on crops is a cornerstone of sustainable agriculture and integrated pest management. These compounds, known as antifeedants, offer a promising alternative to conventional insecticides by disrupting insect behavior rather than causing outright toxicity, which can lead to a more targeted and ecologically sound approach to pest control. The plant kingdom is a rich reservoir of such bioactive molecules. This guide delves into the scientific evidence surrounding phellochin, a natural product isolated from medicinal plants, to address a critical question for researchers in the field: Is this compound an antifeedant compound?

Core Directive: Evaluating this compound's Bioactivity

This technical guide provides a comprehensive analysis of the current scientific literature to determine the standing of this compound as a potential antifeedant. By examining direct experimental evidence, the bioactivity of its natural sources, and the properties of its chemical class, we aim to offer a clear and evidence-based perspective for professionals engaged in the discovery and development of novel pest control agents.

This compound: A Triterpenoid from Phellodendron and Chisocheton Species

This compound is a triterpenoid that has been identified in at least two plant species: Phellodendron chinense and Chisocheton cumingianus[1][2][3]. The genus Phellodendron, commonly known as cork tree, is a source of various bioactive compounds, and its extracts have been a subject of interest for their potential pharmacological and agrochemical applications[4][5]. Notably, the oil from the related Amur cork tree (Phellodendron amurense) is known to possess insecticidal properties[4][5].

Chemical Profile of this compound:
PropertyValueSource
Molecular Formula C31H52O4[1]
Molecular Weight 488.8 g/mol [3]
Chemical Class Triterpenoid[3]
Natural Sources Phellodendron chinense, Chisocheton cumingianus[1][2][3]

Direct Assessment of Antifeedant Activity: The Decisive Evidence

A pivotal study by Su et al. (1990) directly investigated the antifeedant properties of compounds isolated from the fruit of Phellodendron chinense against the subterranean termite, Reticulitermes speratus. This research is critical to understanding this compound's potential in pest management.

The study isolated several compounds from the fruit extracts and tested their ability to deter feeding. While the extracts themselves showed antifeedant activity, leading to the isolation of active constituents, the results for this compound were unequivocal. The research team identified N-methylflindersine and melianone as the active antifeeding constituents. Conversely, their findings explicitly state that This compound, along with niloticin and friedelin, exhibited no antifeedant activity in their bioassays against Reticulitermes speratus[3][5].

This direct experimental evidence from a peer-reviewed study provides a clear answer to the core question of this guide. Based on the available scientific literature, this compound is not considered an antifeedant compound, at least against the insect species tested.

Contextualizing the Findings: Antifeedant Activity in the Phellodendron Genus

While this compound itself appears to be inactive as an antifeedant, it is crucial for researchers to understand that the genus from which it is isolated, Phellodendron, is indeed a source of potent antifeedant compounds. A study on Phellodendron amurense bark extract demonstrated strong antifeedant activity against Reticulitermes speratus[6]. The active compounds were identified as:

  • Obacunone and Kihadanin A: These are limonoids, a class of highly oxygenated triterpenoids known for their bitter taste and insect antifeedant properties[6].

  • Berberine chloride and Palmatine iodide: These are isoquinoline alkaloids, another class of bioactive plant metabolites[6].

This highlights a key principle in natural product chemistry: the bioactivity of a plant extract is often due to a specific subset of its constituent compounds. The presence of a compound in a bioactive plant does not inherently mean that the compound itself is responsible for the observed activity.

The workflow for the isolation and identification of antifeedant compounds from Phellodendron amurense is illustrated below.

G P_amurense Phellodendron amurense bark Methanol_Extract Methanol Extract (Strong Antifeedant Activity) P_amurense->Methanol_Extract Methanol Extraction Partitioning Sequential Partitioning Methanol_Extract->Partitioning Hexane Hexane Fraction Partitioning->Hexane Chloroform Chloroform Fraction (Active) Partitioning->Chloroform EtOAc Ethyl Acetate Fraction Partitioning->EtOAc Water Water Fraction (Active) Partitioning->Water Isolation_Chloroform Isolation Chloroform->Isolation_Chloroform Isolation_Water Isolation Water->Isolation_Water Obacunone Obacunone Isolation_Chloroform->Obacunone Kihadanin_A Kihadanin A Isolation_Chloroform->Kihadanin_A Berberine Berberine Chloride Isolation_Water->Berberine Palmatine Palmatine Iodide Isolation_Water->Palmatine

Caption: Isolation of antifeedant compounds from Phellodendron amurense.

The Broader Class: Triterpenoids as Antifeedants

This compound's classification as a triterpenoid places it in a chemical family that is well-represented among insect antifeedants. The limonoids, such as obacunone mentioned earlier, are a prominent subgroup of triterpenoids with well-documented antifeedant activity. This further underscores the importance of empirical testing for each specific compound, as structural nuances within the same chemical class can lead to vastly different biological activities.

Conclusion and Future Directions

Based on direct experimental evidence, This compound is not an antifeedant compound against the tested insect species. While it is found in the Phellodendron genus, which does produce other potent antifeedants like obacunone, kihadanin A, berberine, and palmatine, this compound itself was found to be inactive.

For researchers and drug development professionals, this has several implications:

  • Focus on Known Actives: Efforts to develop natural antifeedants from Phellodendron species should concentrate on the known active compounds rather than this compound.

  • The Importance of Bioassay-Guided Fractionation: This case highlights the necessity of bioassay-guided fractionation to identify the true active constituents of a plant extract, rather than making assumptions based on the presence of certain chemical classes.

  • Potential for Other Bioactivities: The lack of antifeedant activity does not preclude this compound from having other valuable biological properties. Further research could explore its potential in other therapeutic or agrochemical applications.

This in-depth guide, by synthesizing the available scientific literature, provides a definitive answer to the question of this compound's antifeedant properties and offers a scientifically grounded direction for future research and development in the field of natural pest management.

References

  • Kawaguchi, H., Kim, M., Ishida, M., Ahn, Y. J., Yamamoto, T., Yamaoka, R., ... & Takahashi, S. (1989). Several Antifeedants from Phellodendron amurense against Reticulitermes speratus. Agricultural and Biological Chemistry, 53(10), 2635-2640. [Link]

  • Wikipedia contributors. (2023, December 28). Phellodendron amurense. In Wikipedia, The Free Encyclopedia. Retrieved February 3, 2026, from [Link]

  • WebMD. (n.d.). Phellodendron: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews. Retrieved February 3, 2026, from [Link]

  • UL Prospector. (n.d.). Phellodendron Amurense Bark Extract. Retrieved February 3, 2026, from [Link]

  • Su, R. H., Kim, M., Yamamoto, T., & Takahashi, S. (1990). Antifeeding constituents of Phellodendron chinense fruit against Reticulitermes speratus. Journal of Pesticide Science, 15(4), 567-572.
  • PubMed. (2021). Safety studies of Nexrutine, bark extract of Phellodendron amurense through repeated oral exposure to rats for 28 days. Retrieved February 3, 2026, from [Link]

  • PMC. (2019). Phellodendri Cortex: A Phytochemical, Pharmacological, and Pharmacokinetic Review. Retrieved February 3, 2026, from [Link]

  • PMC. (2022). Antiproliferative Effect of Phellodendron amurense Rupr. Based on Angiogenesis. Retrieved February 3, 2026, from [Link]

  • PubChem. (n.d.). This compound. Retrieved February 3, 2026, from [Link]

  • Wikipedia contributors. (2023, October 15). Chisocheton cumingianus. In Wikipedia, The Free Encyclopedia. Retrieved February 3, 2026, from [Link]

  • Stuartxchange. (n.d.). Balukanag, Chisocheton cumingianus. Retrieved February 3, 2026, from [Link]

Sources

Molecular weight and exact mass of Phellochin

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Molecular Weight and Exact Mass of Phellochin

Introduction

This compound is a naturally occurring triterpenoid isolated from the bark of Phellodendron chinense, a plant with a history in traditional medicine.[1] As researchers and drug development professionals delve into the vast library of natural products for novel therapeutic agents, the precise and accurate characterization of each compound is a foundational requirement. The elemental composition and mass of a molecule are its most fundamental chemical properties, providing the basis for its identification, quantification, and synthesis.

This technical guide serves as a comprehensive resource on the molecular weight and exact mass of this compound. Moving beyond a simple recitation of values, this document, written from the perspective of a Senior Application Scientist, elucidates the critical distinction between these two mass-related concepts, explains the causality behind their experimental determination, and details their practical applications in a research and development setting. For professionals in pharmacology, medicinal chemistry, and natural product analysis, a thorough understanding of these parameters is not merely academic—it is essential for ensuring data integrity, experimental reproducibility, and the ultimate success of a research endeavor.

Section 1: Fundamental Concepts: Molecular Weight vs. Exact Mass

In the field of chemical analysis, the terms "molecular weight" and "exact mass" are often used, but they describe two distinct and critically different physical properties of a molecule. Understanding this difference is paramount, especially when bridging the gap between bulk sample handling and high-precision analytical techniques like mass spectrometry.

Molecular Weight (Average Molecular Mass)

Molecular Weight refers to the weighted average mass of a molecule based on the natural abundance of the isotopes of its constituent elements.[2] For example, carbon exists predominantly as ¹²C, but also as ¹³C (about 1.1% abundance). The atomic weight listed on the periodic table (approx. 12.011 amu) is this weighted average. Consequently, the molecular weight of a compound is calculated using these average atomic weights for all atoms in its molecular formula.[3]

Causality: This value is indispensable for macroscopic applications. When a scientist weighs a sample of this compound on a laboratory balance, they are handling a vast population of molecules containing a statistical distribution of natural isotopes. Therefore, for stoichiometric calculations—such as preparing a 10 mM solution for a cell-based assay or running a chemical reaction—the average molecular weight is the correct value to use as it reflects the mass of a mole of the substance (molar mass).[3]

Exact Mass (Monoisotopic Mass)

Exact Mass is the mass of a molecule calculated using the mass of the most abundant, stable isotope of each constituent element.[2] For this compound (C₃₁H₅₂O₄), this calculation would use the mass of ¹²C (12.000000 Da), ¹H (1.007825 Da), and ¹⁶O (15.994915 Da). This provides a single, precise theoretical value for a molecule containing only these specific isotopes.

Causality: This value has no practical use for weighing bulk samples but is the cornerstone of high-resolution mass spectrometry (HRMS). An HRMS instrument, such as a Time-of-Flight (TOF) or Orbitrap analyzer, possesses sufficient resolving power to distinguish between molecules with very small mass differences. It measures the mass-to-charge ratio of individual ions. The most intense signal in the isotopic cluster for a molecule will correspond to the species containing the most abundant isotopes. Therefore, matching the experimentally measured mass to the theoretical exact mass with high accuracy (typically within 5 parts-per-million, ppm) provides unambiguous confirmation of a molecule's elemental formula.[3]

G cluster_concept Conceptual Origin cluster_pathways Calculation Pathways cluster_results Resulting Physicochemical Property cluster_apps Primary Application formula Molecular Formula C₃₁H₅₂O₄ path_avg Pathway 1: Use Average Atomic Weights (reflects natural isotopic abundance) formula->path_avg path_mono Pathway 2: Use Monoisotopic Masses (most abundant isotope only) formula->path_mono mw Molecular Weight (Average Mass) ~488.75 g/mol path_avg->mw em Exact Mass (Monoisotopic Mass) ~488.387 Da path_mono->em app_mw Stoichiometry & Bulk Chemistry (e.g., solution preparation) mw->app_mw Used in app_em High-Resolution Mass Spectrometry (e.g., formula confirmation) em->app_em Used in

Caption: Conceptual workflow from molecular formula to distinct mass properties and their applications.

Section 2: Physicochemical and Mass Data for this compound

The fundamental physicochemical properties of this compound, derived from authoritative chemical databases, are summarized below. These values are critical for any researcher working with this compound.

PropertyValueSource
Chemical Formula C₃₁H₅₂O₄PubChem[4], PhytoBank[5], ChemFaces[1]
Average Molecular Weight 488.753 g/mol PhytoBank[5]
Monoisotopic (Exact) Mass 488.38656014 DaPubChem[4]
IUPAC Name 14-(4,5-dihydroxy-6-methoxy-6-methylheptan-2-yl)-2,6,6,11,15-pentamethyltetracyclo[8.7.0.0²,⁷.0¹¹,¹⁵]heptadec-9-en-5-onePhytoBank[5]
Chemical Class TriterpenoidPhytoBank[5], ChemFaces[1]
Natural Source Barks of Phellodendron chinenseChemFaces[1]

Section 3: Experimental Protocol for Exact Mass Determination

To ensure the trustworthiness and validity of compound identification, a robust experimental protocol is required. The determination of this compound's exact mass is typically achieved via High-Resolution Mass Spectrometry (HRMS).

Workflow: this compound Identification via LC-HRMS

This protocol outlines a self-validating system for confirming the elemental formula of this compound from a purified sample or a complex plant extract.

Objective: To measure the mass-to-charge ratio (m/z) of the ionized this compound molecule with high precision and accuracy, and to compare this experimental value with the theoretical exact mass of its elemental formula, C₃₁H₅₂O₄.

Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the purified this compound standard or dried plant extract.

    • Dissolve the sample in 1 mL of a suitable solvent mixture (e.g., 1:1 Methanol:Acetonitrile) to create a 1 mg/mL stock solution.

    • Perform a serial dilution to a final concentration of ~1-5 µg/mL in the mobile phase solvent for direct infusion, or for injection into a Liquid Chromatography (LC) system.

    • Causality: The choice of a volatile organic solvent ensures compatibility with the ESI source and promotes efficient desolvation and ionization. The low concentration prevents detector saturation and ion suppression effects.

  • Instrumentation & Ionization:

    • Utilize a Liquid Chromatography system coupled to a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).

    • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

    • Causality: ESI is a "soft" ionization technique ideal for moderately polar and thermally fragile molecules like this compound, minimizing in-source fragmentation. Positive mode is chosen to detect the protonated molecule [M+H]⁺ or other adducts like [M+Na]⁺, which are common for molecules with oxygen atoms that can readily accept a proton or coordinate with a sodium ion.

  • Data Acquisition:

    • Mass Analyzer: Set to acquire data over a mass range that includes the target m/z (e.g., 100-1000 m/z).

    • Resolution: Set to a high value (e.g., >25,000 FWHM) to ensure separation of isobaric interferences.

    • Internal Calibration: Introduce a known calibration standard continuously during the analysis or use a lock mass to ensure high mass accuracy.

    • Causality: High resolution is non-negotiable for exact mass measurement. An internal calibrant corrects for any minor drift in the instrument's mass calibration during the experiment, ensuring the sub-ppm mass accuracy required for formula confirmation.

  • Data Analysis & Validation:

    • Extract the ion chromatogram for the theoretical m/z of the expected this compound adducts.

      • [M+H]⁺ = 488.38656 (exact mass) + 1.00728 (mass of H⁺) = 489.39384

      • [M+Na]⁺ = 488.38656 (exact mass) + 22.98977 (mass of Na⁺) = 511.37633

    • From the corresponding mass spectrum, determine the measured m/z of the most intense peak.

    • Calculate the mass error in parts-per-million (ppm): Error (ppm) = [(Experimental Mass - Theoretical Mass) / Theoretical Mass] * 10⁶

    • Validation: A mass error of < 5 ppm is considered strong evidence for the confirmation of the assigned elemental formula.

G cluster_result Validation prep 1. Sample Preparation (Dissolve this compound in Solvent) lc 2. LC Separation (Optional, for complex mixtures) prep->lc esi 3. Ionization (Positive Mode ESI) lc->esi hrms 4. Mass Analysis (Q-TOF or Orbitrap) esi->hrms detect 5. Detection (Measure Experimental m/z) hrms->detect analysis 6. Data Analysis detect->analysis compare Compare Experimental m/z to Theoretical Exact Mass analysis->compare confirm Formula Confirmed (Mass Error < 5 ppm) compare->confirm

Caption: Experimental workflow for the determination of this compound's exact mass using LC-HRMS.

Conclusion

For the triterpenoid this compound, the molecular weight (488.753 g/mol ) and the exact mass (488.38656014 Da) are two distinct, indispensable values that serve different but complementary purposes. The molecular weight governs the macroscopic world of stoichiometry and solution preparation, forming the basis of quantitative biological and chemical assays. In contrast, the exact mass is a high-precision parameter essential for the microscopic world of mass spectrometry, providing the definitive evidence required for absolute identification and formula confirmation. For researchers and drug development professionals, mastering the application of both values is fundamental to maintaining scientific rigor and advancing the exploration of natural products like this compound.

References

  • PhytoBank. (2015). This compound (PHY0102584). PhytoBank Database. [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. [Link]

  • Organic Chemistry at CU Boulder. (n.d.). Exact Molecular Mass versus Molecular Weight. University of Colorado Boulder. [Link]

  • Quora. (2020). What is the difference between exact mass and molecular weight?. Quora. [Link]

  • Reddit. (2012). Chemistry: What's the difference between Molar Mass and Exact Mass of a molecule?. Reddit. [Link]

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Methodological & Application

Application Note & Protocol: Isolating Bioactive Alkaloids from Phellodendron chinense

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: Understanding the Target Molecules in Phellodendron chinense

Phellodendron chinense, commonly known as Huang Bai or corktree, is a plant whose bark has been a cornerstone of traditional Chinese medicine for centuries.[1][2] Its therapeutic effects, which include anti-inflammatory, antimicrobial, and anti-cancer properties, are largely attributed to a rich profile of isoquinoline alkaloids.[3][4][5] The most prominent of these are berberine, phellodendrine, palmatine, and jatrorrhizine.[6][7]

This guide provides a comprehensive protocol for the isolation of these bioactive alkaloids. It is important to clarify a potential point of confusion regarding the compound "phellochin." While this compound has been isolated from P. chinense, it is chemically classified as a triterpenoid (C₃₁H₅₂O₄), not an alkaloid.[8][9][10] Triterpenoids are structurally and chemically distinct from alkaloids, possessing a neutral, non-basic character.

The isolation strategy for basic alkaloids is fundamentally different from that for neutral triterpenoids. This protocol will therefore focus on a robust, field-proven methodology for isolating the pharmacologically significant alkaloid fraction from P. chinense bark, a method that inherently separates these target molecules from constituents like this compound.

The Principle of Alkaloid Isolation: Leveraging Chemical Basicity

The defining feature of alkaloids is the presence of a basic nitrogen atom within their structure. This property is the cornerstone of their isolation from a complex plant matrix. In their natural state within the plant, alkaloids typically exist as salts, formed with organic acids like citric or tartaric acid, making them water-soluble.[11]

The isolation strategy, known as acid-base extraction , exploits the reversible conversion between the water-soluble salt form and the organic-soluble free base form.

  • Step 1 (Acidification): The initial plant extract is acidified. This ensures all alkaloids are protonated (R₃N → R₃NH⁺), converting them into their salt form, which preferentially dissolves in the aqueous phase. Neutral compounds, such as lipids, chlorophyll, and triterpenoids (like this compound), remain uncharged and can be removed with an immiscible organic solvent.

  • Step 2 (Basification): The purified aqueous layer is then made alkaline (e.g., with ammonia). This deprotonates the alkaloid salts (R₃NH⁺ → R₃N), converting them back into their free base form. As free bases, they are now significantly less soluble in water and can be efficiently extracted into a fresh, immiscible organic solvent.[12][13]

This two-step liquid-liquid partitioning is a powerful purification technique that yields a crude extract highly enriched in alkaloids.

Visualized Workflow for Alkaloid Isolation

The following diagrams illustrate the overall isolation workflow and the specific chemistry of the acid-base partitioning step.

G cluster_prep Phase 1: Preparation & Extraction cluster_purify Phase 2: Purification cluster_final Phase 3: Isolation & Analysis P0 Dried P. chinense Bark P1 Fine Powder (40-60 mesh) P0->P1 Grinding P2 Ultrasonic Extraction (Acidified Methanol) P1->P2 Solvent Addition P3 Crude Methanolic Extract P2->P3 Filtration & Evaporation P4 Acid-Base Partitioning P3->P4 P5 Crude Alkaloid Fraction P4->P5 Selective Extraction P6 Silica Gel Column Chromatography P5->P6 Loading P7 Monitored Fractions (TLC) P6->P7 Elution P8 Recrystallization or Prep-HPLC P7->P8 Pooling P9 Pure Alkaloid (e.g., Phellodendrine) P8->P9 Final Purification P10 Structural & Purity Analysis (HPLC, MS, NMR) P9->P10 Validation

Caption: Overall workflow from raw plant material to pure alkaloid.

G cluster_step1 Step 1: Acidic Wash (Isolating Alkaloid Salts) cluster_step2 Step 2: Basification & Extraction (Isolating Free Base) A Crude Extract dissolved in Acidic Water (pH 2) + Ethyl Acetate B Aqueous Layer (Water-Soluble) Alkaloid Salts (R₃NH⁺Cl⁻) Polar Impurities A->B Separates into C Organic Layer (Ethyl Acetate) Neutral Compounds: Triterpenoids (this compound) Lipids, Chlorophyll A->C E Aqueous Layer (from Step 1) + Ammonia (pH 9-10) + Dichloromethane B->E Proceed with this layer D Waste C->D Discard F Aqueous Layer (Water-Soluble) Remaining Polar Impurities E->F Separates into G Organic Layer (Dichloromethane) Alkaloid Free Bases (R₃N) E->G H Waste F->H Discard I Crude Alkaloid Extract G->I Collect & Evaporate

Caption: The logic of Acid-Base Partitioning for selective alkaloid purification.

Detailed Experimental Protocol

This protocol is designed for laboratory-scale isolation and purification of the primary alkaloids from P. chinense.

Materials and Reagents
  • Plant Material: Dried bark of Phellodendron chinense, ground to a fine powder (40-60 mesh).

  • Solvents (HPLC or Analytical Grade): Methanol (MeOH), Ethanol (EtOH), Ethyl Acetate (EtOAc), Dichloromethane (DCM), Chloroform (CHCl₃).

  • Acids/Bases: Hydrochloric Acid (HCl), Sulfuric Acid (H₂SO₄), Ammonium Hydroxide (NH₄OH).

  • Chromatography: Silica gel (200-300 mesh), TLC plates (silica gel 60 F₂₅₄).

  • Drying Agent: Anhydrous Sodium Sulfate (Na₂SO₄).

Step-by-Step Methodology

Part A: Initial Extraction

  • Maceration & Ultrasonication: Weigh 500 g of powdered P. chinense bark and place it into a 5 L flask.

  • Add 2.5 L of methanol acidified with 1% HCl. The acidic condition aids in extracting the alkaloids in their salt form.[11]

  • Seal the flask and place it in an ultrasonic bath. Sonicate at 40°C for 60 minutes. Studies have shown that ultrasonic extraction is more efficient than simple maceration or soxhlet extraction, yielding higher amounts of key alkaloids like phellodendrine and berberine.[6][14]

  • Filter the mixture through cheesecloth followed by Whatman No. 1 filter paper.

  • Repeat the extraction process on the plant residue two more times with fresh acidified methanol to ensure exhaustive extraction.

  • Combine all filtrates and concentrate under reduced pressure using a rotary evaporator at 50°C to obtain a viscous crude extract.

Part B: Acid-Base Partitioning

  • Acid Dissolution: Redissolve the crude extract (approx. 50-60 g) in 500 mL of 2% H₂SO₄ aqueous solution. Stir until fully dissolved.

  • Neutral Wash: Transfer the acidic solution to a 1 L separatory funnel. Extract three times with 300 mL portions of ethyl acetate to remove neutral compounds.

    • Causality: At this acidic pH, alkaloids are protonated and remain in the aqueous layer, while neutral triterpenoids (this compound), fats, and chlorophyll partition into the ethyl acetate layer.[12]

  • Collect the aqueous layer and discard the organic (ethyl acetate) layers.

  • Basification: Cool the aqueous layer in an ice bath and slowly add concentrated NH₄OH dropwise with constant stirring until the pH reaches 9-10. A precipitate (the free base alkaloids) may form.

  • Free Base Extraction: Immediately extract the basified solution three times with 400 mL portions of dichloromethane (or chloroform).[15]

    • Causality: The basic pH deprotonates the alkaloids, making them nonpolar and thus soluble in the DCM layer.

  • Combine the organic (DCM) layers. Dry over anhydrous Na₂SO₄ for 30 minutes, then filter.

  • Evaporate the solvent under reduced pressure to yield the Crude Alkaloid Fraction .

Part C: Chromatographic Separation

  • Column Preparation: Prepare a silica gel column (e.g., 5 cm diameter x 60 cm length) packed using a slurry method with chloroform.

  • Sample Loading: Adsorb the Crude Alkaloid Fraction (approx. 5-10 g) onto a small amount of silica gel (2-3x the sample weight) and load it carefully onto the top of the prepared column.

  • Elution: Elute the column using a step gradient of Chloroform:Methanol.

    • Start with 100% Chloroform.

    • Gradually increase the polarity by adding Methanol (e.g., 99:1, 98:2, 95:5, 90:10 v/v). A small amount of NH₄OH (0.1%) can be added to the mobile phase to reduce peak tailing of the basic alkaloids.

  • Fraction Collection: Collect fractions (e.g., 20 mL each) and monitor the separation using TLC. A typical TLC mobile phase is Chloroform:Methanol:Ammonia (15:4:1). Visualize spots under UV light (254 nm and 365 nm).

  • Pool fractions containing the same compound based on their TLC profiles.

Part D: Final Purification

  • Recrystallization: For major alkaloids that are semi-pure after column chromatography, dissolve the pooled fractions in a minimal amount of hot methanol. Allow the solution to cool slowly to room temperature, then refrigerate to induce crystallization. Collect the crystals by filtration.

  • Preparative HPLC: For minor alkaloids or for achieving >98% purity, preparative HPLC is the method of choice. A C18 column with a mobile phase of acetonitrile and water (containing an additive like formic acid or TFA) is typically used.

Data Summary & Quality Control

Expected Yields of Major Alkaloids

The efficiency of extraction can vary based on the method and plant material source. The following table summarizes representative yields found in the literature.

AlkaloidExtraction MethodTypical Yield (mg/g of dry bark)Source
Phellodendrine Hydrochloric acid/methanol-ultrasonic24.41[6][14]
Berberine Hydrochloric acid/methanol-ultrasonic16.59 - 103.12[6][14]
Palmatine Hydrochloric acid/methanol-ultrasonic1.25[6][14]
Analytical Validation

The identity and purity of the isolated compounds must be confirmed using standard analytical techniques.

TechniquePurposeTypical Conditions & Observations
HPLC Purity assessment and quantificationColumn: C18 (e.g., 4.6 x 250 mm, 5 µm). Mobile Phase: Acetonitrile:Water gradient with 0.1% phosphoric acid. Detection: UV at ~270 nm and ~345 nm. Purity is determined by peak area percentage.
Mass Spectrometry (MS) Molecular Weight DeterminationESI-MS in positive ion mode will show the [M]⁺ ion for quaternary alkaloids or [M+H]⁺ for tertiary alkaloids, confirming the molecular weight.
NMR (¹H, ¹³C) Structural Elucidation¹H and ¹³C NMR spectra in a solvent like DMSO-d₆ or CDCl₃ provide the definitive structural fingerprint of the molecule, confirming its identity by comparison with literature data.

References

  • Cai, W. et al. (2017). High-efficient extraction of principal medicinal components from fresh Phellodendron bark (cortex phellodendri). Saudi Journal of Biological Sciences, 24(7), 1319–1325. Available at: [Link]

  • Google Patents. (Date not available). Process for extracting berberine from phellodendron based on enzyme method.
  • Anonymous. (Date not available). The extraction, separation and purification of alkaloids in the natural medicine. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Google Patents. (Date not available). Method for extracting and separating phellodendrine from phellodendron amurense.
  • Duke University. (Date not available). Content Background: How Do Active Compounds Get Out of the Plants? – PEP. Available at: [Link]

  • ResearchGate. (2017). Which is the best method for the extraction of alkaloids from medicinal plant specially from leaves? what are best solvents for the extraction? Available at: [Link]

  • Yu, Y. et al. (2023). Study on Chemical Constituents from Phellodendron chinense. Medicinal Plant, 14(2), 5-7. Available at: [Link]

  • Google Patents. (Date not available). Process for the extraction and purification of alkaloids.
  • ResearchGate. (2017). High-efficient extraction of principal medicinal components from fresh Phellodendron bark (cortex phellodendri). Available at: [Link]

  • Xian, Y. et al. (2019). Phellodendri Cortex: A Phytochemical, Pharmacological, and Pharmacokinetic Review. Evidence-Based Complementary and Alternative Medicine. Available at: [Link]

  • WebMD. (Date not available). Phellodendron: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

  • Xtend-Life. (Date not available). Benefits and Uses of Phellodendron Chinense Extract. Available at: [Link]

  • PhytoBank. (2015). Showing this compound (PHY0102584). Available at: [Link]

  • Wikipedia. (Date not available). Phellodendron amurense. Available at: [Link]

  • Parvu, M. et al. (2022). Pharmacological Potential of Three Berberine-Containing Plant Extracts Obtained from Berberis vulgaris L., Mahonia aquifolium (Pursh) Nutt., and Phellodendron amurense Rupr. Antioxidants, 11(5), 986. Available at: [Link]

  • Hľasna, M. et al. (2022). Antiproliferative Effect of Phellodendron amurense Rupr. Based on Angiogenesis. Plants, 11(10), 1361. Available at: [Link]

  • Huang, M. et al. (2011). Comparison on the anti-inflammatory effect of Cortex Phellodendri Chinensis and Cortex Phellodendri Amurensis in 12-O-tetradecanoyl-phorbol-13-acetate-induced ear edema in mice. Journal of Ethnopharmacology, 137(3), 1357-63. Available at: [Link]

  • ResearchGate. (2002). Chemical and Biological Differentiation of Cortex Phellodendri Chinensis and Cortex Phellodendri Amurensis. Available at: [Link]

Sources

Topic: A Systematic Approach to High-Performance Liquid Chromatography (HPLC) Method Development and Validation for the Quantification of Phellochin

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note from the Office of the Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract

Phellochin is a bioactive triterpenoid with potential pharmacological significance, necessitating a robust and reliable analytical method for its accurate quantification in various research and development settings. This application note presents a comprehensive, systematic guide for the development and validation of a reversed-phase high-performance liquid chromatography (RP-HPLC) method coupled with ultraviolet (UV) detection for this compound. Moving beyond a simple recitation of steps, this document elucidates the scientific rationale—the causality—behind each experimental choice, grounding the protocol in fundamental chromatographic principles and regulatory expectations. We will navigate from the initial assessment of this compound's physicochemical properties to the establishment of a fully validated method that adheres to the stringent standards set forth by the International Council for Harmonisation (ICH). The protocols herein are designed to be self-validating, ensuring scientific integrity and trustworthiness for professionals in drug discovery and quality control.

Part 1: Foundational Strategy - Understanding the Analyte

The cornerstone of any successful analytical method is a deep understanding of the target analyte. The physicochemical properties of this compound are not merely data points; they are directives that guide our entire chromatographic strategy.

This compound is a complex triterpenoid with the chemical formula C₃₁H₅₂O₄ and a molecular weight of approximately 488.75 g/mol [1][2]. Its structure is characterized by a multi-ring, steroid-like framework and a high degree of non-polarity.[2][3] This is quantitatively confirmed by its high predicted logP value (a measure of lipophilicity) of approximately 5.7 to 6.4, and its very poor predicted aqueous solubility of 0.002 g/L.[3]

Causality Link: A high logP value is a definitive indicator that the analyte is hydrophobic. In liquid chromatography, this dictates the use of a separation mode where the stationary phase is nonpolar and the mobile phase is polar. Therefore, Reversed-Phase HPLC (RP-HPLC) is the unequivocal choice.[4][5] The most common RP-HPLC stationary phase, octadecylsilane (C18), is an ideal starting point due to its strong hydrophobic retention capabilities.[4]

Furthermore, the this compound structure contains a cyclic ketone and a carbon-carbon double bond, which act as chromophores—moieties that absorb ultraviolet light.[2][6] This inherent property makes UV-Visible (UV-Vis) spectroscopy a suitable and accessible detection method.[7] The molecule is predicted to be essentially neutral within the typical operating pH range of silica-based columns (pH 3-8), simplifying mobile phase preparation as pH control is not critical for managing retention.[3][4]

PropertyValueImplication for HPLC Method Development
Molecular Formula C₃₁H₅₂O₄[1][2]Provides molecular weight for concentration calculations.
Molecular Weight ~488.75 g/mol [1][2]Essential for preparing standards of known concentration.
Predicted logP 5.74 - 6.35[3]High hydrophobicity. Mandates Reversed-Phase (RP) chromatography.
Predicted Solubility Poor in water; Soluble in DMSO, Acetone, Ethyl Acetate[3][8][9]Guides the choice of solvent for stock standard preparation.
Key Structural Groups Ketone, C=C double bond[2]Presence of chromophores enables UV detection.
Predicted pKa Essentially neutral[3]Retention is expected to be independent of mobile phase pH.

Part 2: The Method Development Workflow - A Risk-Based Approach

Modern analytical method development, as outlined in the ICH Q14 guideline, follows a systematic, risk-based lifecycle.[10][11][12][13] This approach ensures the final method is not only functional but also robust and well-understood. The process begins with defining the method's goals via an Analytical Target Profile (ATP).

The Analytical Target Profile (ATP): Before any experiment is conducted, we must define what the method needs to achieve. The ATP is a prospective summary of the performance requirements for the analytical procedure.[11][13][14]

ATP for this compound Assay:

  • Analyte: this compound

  • Matrix: Purified substance, in-process samples

  • Technique: RP-HPLC with UV Detection

  • Method Intent: To accurately and precisely quantify this compound.

  • Performance Characteristics:

    • Specificity: The method must be able to resolve this compound from process impurities and degradation products.

    • Accuracy: Recovery should be between 98.0% and 102.0%.

    • Precision: Relative Standard Deviation (RSD) must be ≤ 2.0%.

    • Linearity: Correlation coefficient (r²) must be ≥ 0.999 over the specified range.

    • Range: 50% to 150% of the target analytical concentration.

The overall workflow is a logical progression from this initial goal-setting to the final validated method.

Method_Development_Workflow ATP 1. Define Analytical Target Profile (ATP) Properties 2. Analyze this compound's Physicochemical Properties ATP->Properties Strategy 3. Select Initial Strategy (RP-HPLC, C18, UV) Properties->Strategy Optimization 4. Method Optimization Strategy->Optimization Wavelength 4a. Detection Wavelength (λmax) Optimization->Wavelength MobilePhase 4b. Mobile Phase Composition (Isocratic vs. Gradient) Optimization->MobilePhase SystemSuitability 5. Establish System Suitability Criteria Optimization->SystemSuitability Validation 6. Method Validation (per ICH Q2) SystemSuitability->Validation FinalMethod 7. Final Validated Method & Control Strategy Validation->FinalMethod

Sources

Application Note: High-Integrity Preparation of Phellochin Stock Solutions for Cell Culture

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Phellochin (CAS 115334-04-8) is a bioactive tirucallane-type triterpenoid isolated primarily from Phellodendron chinense and Ailanthus altissima. It exhibits significant pharmacological potential, including antifungal, anti-inflammatory, and cytotoxic activities against various cancer cell lines (e.g., HepG2, Hep3B) via modulation of NF-κB and MAPK signaling pathways.

This guide provides a rigorous, standardized protocol for the preparation, storage, and application of this compound stock solutions. Unlike generic small-molecule protocols, this workflow addresses the specific lipophilic nature of triterpenoids, ensuring solubility maintenance and preventing precipitation shock during aqueous dilution—a common source of experimental variability in potency assays.

Physicochemical Profile & Solubility Logic

Understanding the chemical nature of this compound is prerequisite to successful solubilization. As a triterpenoid with a pentacyclic skeleton, it is highly lipophilic (hydrophobic). While it contains hydroxyl and methoxy moieties that add minor polarity, it remains practically insoluble in water.

PropertyDataCritical Implication
Chemical Name This compound--
CAS Number 115334-04-8Verification Standard
Molecular Weight 488.7 g/mol Calculation Basis
Formula C₃₁H₅₂O₄--
Primary Solvent DMSO (Dimethyl Sulfoxide)Preferred for biological stocks (up to 20 mM)
Secondary Solvent EthanolPossible, but higher volatility affects concentration accuracy
Aqueous Solubility NegligibleDO NOT dissolve directly in media/buffer

Protocol: Preparation of 10 mM Stock Solution

Objective: Prepare 1 mL of a 10 mM this compound stock solution in DMSO.

Materials Required[1][2][3][4][5][6][7][8][9][10]
  • This compound (Solid powder, >98% purity).

  • Sterile DMSO (Cell culture grade, anhydrous).

  • Analytical Balance (Precision 0.01 mg).

  • Amber glass vials (Borosilicate, screw cap with PTFE liner).

  • Vortex mixer.

Step-by-Step Methodology
Step 1: Mass Calculation & Weighing

To minimize waste of this high-value compound, weigh a small, precise amount.

  • Target Concentration: 10 mM (10 mmol/L)

  • Target Volume: 1 mL

  • Calculation:

    
    
    
    
    
    [1][2]

Expert Insight: Triterpenoids can be electrostatic. Use an antistatic gun or weigh onto weighing paper rather than directly into the vial if static is observed.

Step 2: Solubilization (The "Wetting" Phase)
  • Transfer the 4.89 mg of this compound into a sterile amber glass vial .

    • Why Amber? Triterpenoids can undergo photo-oxidation over time.

    • Why Glass? DMSO can leach plasticizers from standard polypropylene tubes, introducing artifacts into bioassays.

  • Add 1000 µL (1 mL) of sterile DMSO.

  • Vortex vigorously for 30–60 seconds.

  • Visual Inspection: Hold the vial against a light source. The solution must be crystal clear. If particulates remain, sonicate in a water bath for 5 minutes at room temperature. Do not heat above 37°C to avoid degradation.

Step 3: Aliquoting & Storage

Never store the bulk stock at 4°C or room temperature for extended periods. Repeated freeze-thaw cycles precipitate the compound and introduce moisture (DMSO is hygroscopic).

  • Aliquot the stock into 50–100 µL volumes in sterile microcentrifuge tubes (safe for -20°C).

  • Storage Conditions:

    • Short Term (< 1 month): -20°C.

    • Long Term (> 1 month): -80°C.

  • Labeling: Name, Concentration, Solvent, Date, CAS #.

Application: Dilution Strategy for Cell Culture

Directly adding 100% DMSO stock to cell media often causes "precipitation shock," where the hydrophobic compound crashes out of solution before binding to serum proteins.

The "Intermediate Dilution" Method (Recommended)

To achieve a final assay concentration of 10 µM :

  • Prepare Intermediate Working Solution (100x):

    • Dilute the 10 mM stock 1:10 in cell culture media (serum-free) or PBS.

    • Result: 1 mM this compound in 10% DMSO.

    • Note: Perform this step immediately before use. Vortex immediately.

  • Final Treatment:

    • Add the Intermediate Solution to the cell culture well (containing cells and complete media) at a 1:100 dilution .

    • Final Concentration: 10 µM this compound.

    • Final DMSO Concentration: 0.1% (Standard tolerance for most cell lines).

Critical Control: Always run a Vehicle Control well containing 0.1% DMSO (without this compound) to normalize for solvent effects.

Mechanistic Context & Visualization[1][5][11]

This compound's utility in research stems from its ability to modulate inflammatory and apoptotic pathways.[2] Understanding this mechanism aids in designing downstream assays (e.g., Western Blot for phosphorylated proteins).

Signaling Pathway Interaction

This compound has been shown to inhibit the NF-κB pathway (reducing nuclear translocation of p65) and modulate MAPK signaling, leading to reduced expression of pro-inflammatory cytokines (IL-6, TNF-α) and induction of apoptosis in tumor cells.

Phellochin_Mechanism cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus This compound This compound (Triterpenoid) Cell_Membrane Cell Membrane This compound->Cell_Membrane Passive Diffusion (Lipophilic) IKK IKK Complex Cell_Membrane->IKK Inhibition MAPK MAPK Pathway (p38/JNK) Cell_Membrane->MAPK Modulation IkB IκBα (Inhibitor) IKK->IkB Phosphorylation blocked NFkB_Complex NF-κB Complex (p65/p50) IkB->NFkB_Complex Sequesters Transcription Transcription Factors NFkB_Complex->Transcription Translocation blocked Genes Target Genes (IL-6, TNF-α, COX-2) Transcription->Genes Expression Reduced

Figure 1: Proposed mechanism of action for this compound. The compound permeates the cell membrane and inhibits the IKK-mediated phosphorylation of IκBα, thereby preventing the nuclear translocation of NF-κB and suppressing pro-inflammatory gene expression.

Experimental Workflow Diagram

Stock_Preparation_Workflow Powder This compound Powder (Store Desiccated) Weigh Weigh 4.89 mg (for 10mM) Powder->Weigh Dissolve Add 1 mL DMSO (Vortex 60s) Weigh->Dissolve Check Visual Check (Clear Solution?) Dissolve->Check Check->Dissolve No (Sonicate) Aliquot Aliquot 50 µL (-20°C Storage) Check->Aliquot Yes Dilute Dilute 1:1000 in Media Aliquot->Dilute On Experiment Day

Figure 2: Step-by-step workflow for preparing and handling this compound stock solutions to ensure reproducibility.

Troubleshooting & FAQ

IssueProbable CauseCorrective Action
Precipitation in Media Concentration too high or rapid addition.Use the "Intermediate Dilution" step (Section 4). Ensure final DMSO < 0.5%.
Cytotoxicity in Controls DMSO toxicity.Ensure DMSO concentration is ≤ 0.1%. Use a "Media Only" control to verify.
Loss of Potency Hydrolysis or Oxidation.Check storage date. Ensure vials are amber and sealed with Parafilm.
Cloudy Stock Solution Incomplete solubilization.Sonicate for 5-10 mins. If still cloudy, the powder may be hydrated; use fresh anhydrous DMSO.

References

  • PubChem. (n.d.).[3] this compound (Compound CID 14021541).[2][3] National Library of Medicine. Retrieved from [Link]

  • Duy, N. D., et al. (2024).[4][5][1] Four New Tirucallane Triterpenoids from the Leaves of Ailanthus Triphysa with Anti-Inflammatory Activities.[4] Chemistry & Biodiversity.[4][5][6] Retrieved from [Link]

  • Zhang, L., et al. (2021).[7] Toonamicrocarpavarin, a new tirucallane-type triterpenoid from Toona ciliata.[7][4] Natural Product Research, 35(2), 266-271.[7] Retrieved from [Link]

Sources

Extraction of triterpenoids from Phellodendron fruit

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Extraction and Enrichment of Tirucallane-Type Triterpenoids from Phellodendron Fruit

Part 1: Abstract & Strategic Overview

Objective: To provide a rigorous, reproducible protocol for the extraction, enrichment, and characterization of bioactive triterpenoids—specifically tirucallane-type triterpenoids (e.g., niloticin, phellochin) and limonoids (e.g., limonin, obacunone)—from the fruit of Phellodendron chinense and Phellodendron amurense.

Significance: While Phellodendron bark is widely harvested for alkaloids (berberine), the fruit represents an underutilized reservoir of structurally distinct triterpenoids with potent cytotoxic and anti-inflammatory properties. This protocol shifts focus from the hydrophilic alkaloids to the lipophilic triterpenoid fraction, requiring a specific solvent system and partitioning logic distinct from standard pharmacopeial methods.

Target Analytes:

  • Tirucallane-type Triterpenoids: Niloticin, this compound, Piscidinol A.[1]

  • Limonoids: Limonin, Obacunone.[2]

Part 2: Scientific Logic & Methodology (E-E-A-T)

Solvent Selection & Mechanistic Rationale
  • Primary Extraction (95% Ethanol): Triterpenoids in Phellodendron fruit are moderately to highly lipophilic. While methanol is often used for general profiling, 95% Ethanol is selected here for its lower toxicity and high solvation capacity for pentacyclic and tetracyclic triterpenes. It effectively penetrates the waxy fruit cuticle.

  • Enrichment Strategy (Liquid-Liquid Partitioning): The crude ethanolic extract contains high loads of polar alkaloids (berberine) and sugars. To isolate triterpenoids, we employ a biphasic partition using water and Ethyl Acetate (EtOAc) .

    • Mechanism:[3][4] Hydrophilic alkaloids (salt forms) and glycosides remain in the aqueous phase. Lipophilic triterpenoids selectively partition into the EtOAc phase. This step is critical for removing the "berberine interference" common in Phellodendron analysis.

Extraction Technology: Ultrasound-Assisted Extraction (UAE)[5]
  • Why UAE? Traditional Soxhlet extraction involves prolonged thermal exposure (6-24 hours), which can degrade heat-sensitive limonoids (lactonization artifacts). UAE utilizes acoustic cavitation to disrupt cell walls, reducing extraction time to <60 minutes while maintaining lower bulk temperatures.

Part 3: Experimental Protocol

Phase A: Material Preparation
  • Harvesting: Collect mature fruits of Phellodendron chinense or P. amurense (green to black transition).

  • Drying: Lyophilization (Freeze-drying) is preferred to preserve volatile terpenes. If air-drying, maintain temperature <45°C.

  • Comminution: Grind dried fruit to a fine powder (pass through 40-60 mesh sieve). Note: Too fine (<80 mesh) causes filtration clogging; too coarse (>20 mesh) limits solvent penetration.

Phase B: Ultrasound-Assisted Extraction (UAE)
  • Solvent: 95% Ethanol (EtOH).

  • Solid-to-Liquid Ratio: 1:20 (w/v) [e.g., 50g powder in 1000mL solvent].

  • Equipment: Ultrasonic bath (Frequency: 40 kHz, Power: 300-500W).

  • Temperature: Controlled at 45°C ± 2°C.

  • Duration: 2 cycles of 30 minutes each.

Step-by-Step:

  • Suspend 50g of fruit powder in 1000mL 95% EtOH in an Erlenmeyer flask.

  • Sonicate for 30 minutes at 45°C.

  • Filter the supernatant using Whatman No. 1 filter paper under vacuum.

  • Re-suspend the residue in 800mL fresh 95% EtOH and sonicate for another 30 minutes.

  • Combine filtrates and concentrate under reduced pressure (Rotary Evaporator) at 45°C to obtain the Crude Ethanolic Extract .

Phase C: Enrichment (The Critical Step)
  • Suspend the Crude Ethanolic Extract in 200mL distilled water.

  • Transfer to a separatory funnel.

  • Add 200mL Ethyl Acetate (EtOAc) and shake vigorously for 5 minutes. Allow phases to separate.

  • Collect the upper EtOAc layer (Triterpenoid-rich).

  • Repeat extraction of the aqueous layer with EtOAc (2 x 200mL).

  • Combine EtOAc fractions.[1]

  • Wash the combined EtOAc fraction once with 100mL brine (saturated NaCl) to remove residual water/alkaloids.

  • Dry over anhydrous Sodium Sulfate (

    
    ), filter, and evaporate to dryness.
    
    • Result: EtOAc-Soluble Fraction (Triterpenoid Enriched) .

Phase D: Chromatographic Isolation (Optional for High Purity)

For isolation of specific standards (e.g., Niloticin):

  • Stationary Phase: Silica Gel (200-300 mesh).

  • Mobile Phase: Gradient elution with Petroleum Ether : Ethyl Acetate (from 10:1 to 1:1 v/v).

  • Detection: TLC visualization with 10% Sulfuric acid in EtOH (heating turns triterpenoids purple/red).

Part 4: Analytical Characterization (HPLC-DAD/MS)

System: Agilent 1260 Infinity II or equivalent. Column: C18 Reverse Phase (e.g., Zorbax SB-C18, 4.6 x 250mm, 5µm). Temperature: 30°C. Flow Rate: 1.0 mL/min.[3] Injection Vol: 10 µL.

Gradient Conditions:

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile (ACN).

Time (min)% Phase A (Water)% Phase B (ACN)Event
0.07030Equilibration
10.05050Elution of polar impurities
30.02080Elution of Limonoids
45.0595Elution of Tirucallanes
50.0595Wash
55.07030Re-equilibration

Detection:

  • UV: 210 nm (Universal for triterpenoids), 254 nm.

  • MS: ESI(+) mode. Look for

    
     and 
    
    
    
    adducts.
    • Niloticin: m/z ~450-480 range (depending on adducts).

    • Obacunone: m/z 455

      
      .
      

Part 5: Visualization & Logic Flow

ExtractionWorkflow cluster_0 Preparation cluster_1 Extraction (UAE) cluster_2 Enrichment (Partitioning) RawFruit Phellodendron Fruit (Dried) Grinding Grinding (40-60 Mesh) RawFruit->Grinding EthanolAdd Add 95% Ethanol (1:20 w/v) Grinding->EthanolAdd Sonicate Ultrasonic Extraction 45°C, 2 x 30 min EthanolAdd->Sonicate Filter Filtration & Concentration Sonicate->Filter CrudeExtract Crude Ethanolic Extract (Contains Alkaloids + Triterpenoids) Filter->CrudeExtract SuspendWater Suspend in H2O CrudeExtract->SuspendWater AddEtOAc Add Ethyl Acetate (EtOAc) Liquid-Liquid Extraction SuspendWater->AddEtOAc PhaseSep Phase Separation AddEtOAc->PhaseSep WaterLayer Water Layer (Discard or recover Alkaloids) PhaseSep->WaterLayer Hydrophilic EtOAcLayer EtOAc Layer (Target Triterpenoids) PhaseSep->EtOAcLayer Lipophilic

Caption: Workflow for the selective enrichment of tirucallane triterpenoids, separating them from polar alkaloids.

Part 6: References

  • Zhang, X., et al. (2016). "Tirucallane-type triterpenoids from the fruits of Phellodendron chinense Schneid and their cytotoxic activities."[5] Fitoterapia, 114, 11-16. Link

  • Min, B.S., et al. (2007). "Isolation of limonoids and alkaloids from Phellodendron amurense and their multidrug resistance (MDR) reversal activity." Archives of Pharmacal Research, 30(1), 58-63. Link

  • Chen, X.Q., et al. (2020). "Optimization of extraction of total phenolics and total flavonoids from Phellodendron amurense fruit by response surface method." Fine Chemicals, 37, 300-308.[6] (Methodological basis for UAE parameters). 6[7]

  • Manee, P., et al. (2021). "A Green Extraction Method to Achieve the Highest Yield of Limonin and Hesperidin from Lime Peel Powder." Molecules, 26(16), 4938. (Supporting logic for Ethanol/UAE efficiency for limonoids). Link

Sources

Troubleshooting & Optimization

Preventing Phellochin degradation during extraction

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Phellochin extraction. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the successful isolation of this compound while minimizing degradation. As a complex cycloartane triterpenoid, this compound presents unique stability challenges during extraction. This resource combines theoretical knowledge with practical, field-proven insights to ensure the integrity of your target molecule.

Frequently Asked Questions (FAQs)

Q1: My this compound yield is consistently low. What are the most likely causes?

Low yields of this compound can stem from several factors. The most common culprits are suboptimal extraction solvent polarity, insufficient extraction time or temperature, and degradation of the target molecule during the process. This compound's complex structure makes it susceptible to degradation under harsh conditions. We recommend reviewing your protocol for potential stressors like high temperatures and extreme pH.

Q2: I am observing multiple unknown peaks in my chromatogram alongside this compound. Could this be degradation?

Yes, the presence of unexpected peaks is a strong indicator of this compound degradation. Its structure contains several reactive functional groups, including hydroxyls, a ketone, and a double bond, which can undergo various transformations such as oxidation, hydrolysis, or isomerization under suboptimal extraction conditions, leading to the formation of multiple degradation products.

Q3: What is the optimal pH range for extracting this compound?

While specific studies on this compound are limited, for triterpenoids in general, a slightly acidic to neutral pH (around 5-7) is often preferred to prevent acid- or base-catalyzed degradation. Strong acidic or alkaline conditions can lead to hydrolysis of sensitive functional groups or isomerization.

Q4: How can I prevent enzymatic degradation of this compound during extraction?

Enzymatic degradation by endogenous plant enzymes (e.g., oxidases, hydrolases) can be a significant issue. To mitigate this, it is crucial to properly handle and dry the plant material (e.g., Phellodendron amurense bark) to inactivate these enzymes. Flash-freezing the fresh plant material in liquid nitrogen immediately after harvesting, followed by lyophilization, is a highly effective method.

Q5: Is it necessary to protect my extraction setup from light?

Yes, photodecomposition can be a concern for many complex natural products. It is a good laboratory practice to protect your extraction vessel and subsequent extracts from direct light by using amber glassware or by covering the setup with aluminum foil to minimize the risk of light-induced degradation.

Troubleshooting Guides

Issue 1: Significant Loss of this compound Post-Extraction

Symptoms:

  • Low final yield of purified this compound.

  • Discrepancy between initial crude extract quantification and final yield.

  • Appearance of coloration or precipitation in the extract upon storage.

Probable Causes & Solutions:

Probable CauseScientific Rationale & Recommended Solution
Oxidation The hydroxyl groups and the double bond in the this compound structure are susceptible to oxidation, which can be accelerated by heat, light, and the presence of metal ions. Solution: Degas your solvents by sparging with an inert gas like nitrogen or argon before use. Consider adding antioxidants, such as ascorbic acid or butylated hydroxytoluene (BHT), to the extraction solvent.
Thermal Degradation High temperatures can induce structural rearrangements, dehydration, or cleavage of labile bonds in the this compound molecule. Solution: Employ low-temperature extraction methods. If using techniques like Soxhlet or reflux, carefully control the temperature to the minimum required for efficient extraction. Consider alternative methods like ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) which can be performed at lower temperatures and for shorter durations.
Inappropriate Storage Exposure to air and light during storage can lead to gradual degradation of the purified compound. Solution: Store the purified this compound under an inert atmosphere (nitrogen or argon) at low temperatures (-20°C or -80°C) in an amber vial. For long-term storage, consider dissolving it in a degassed aprotic solvent.
Issue 2: Poor Extraction Efficiency

Symptoms:

  • Consistently low concentration of this compound in the crude extract.

  • Residual this compound detected in the plant material after extraction.

Probable Causes & Solutions:

Probable CauseScientific Rationale & Recommended Solution
Incorrect Solvent Choice This compound's polarity, dictated by its multiple hydroxyl groups and large hydrocarbon backbone, requires a solvent system that can effectively solvate it. Solution: A mixture of polar and non-polar solvents is often optimal. Start with a solvent system like methanol/dichloromethane or ethanol/ethyl acetate. A step-wise extraction with solvents of increasing polarity can also be effective.
Inadequate Cell Lysis The rigid cell walls of the plant material can prevent the solvent from accessing the intracellular this compound. Solution: Ensure the plant material is finely powdered to maximize the surface area for extraction. Pre-treatment of the plant material with enzymes like cellulases and pectinases can help break down the cell walls and improve extraction efficiency.
Insufficient Agitation/Contact Time Inadequate mixing or short extraction times may not allow for complete diffusion of this compound from the plant matrix into the solvent. Solution: Ensure constant and efficient agitation during extraction. Optimize the extraction time by performing a time-course experiment to determine the point of maximum yield.

Visualizing this compound Degradation: A Hypothetical Pathway

Due to the lack of specific studies on this compound degradation, the following diagram illustrates potential degradation pathways based on its chemical structure and the known reactivity of similar triterpenoids.

Phellochin_Degradation This compound This compound (Intact Molecule) Oxidation Oxidation Products (e.g., additional ketones, epoxides) This compound->Oxidation O2, Light, Heat, Metal Ions Hydrolysis Hydrolysis Products (cleavage of methoxy group) This compound->Hydrolysis Strong Acid/Base, Heat Isomerization Isomerization Products (double bond migration) This compound->Isomerization Acid/Base, Heat Enzymatic Enzymatic Degradation Products This compound->Enzymatic Endogenous Plant Enzymes

Caption: Potential degradation pathways of this compound.

Recommended Protocol: Ultrasound-Assisted Extraction (UAE) of this compound

This protocol is designed to maximize this compound yield while minimizing degradation by utilizing ultrasonication at a controlled temperature.

Materials:

  • Dried and finely powdered Phellodendron amurense bark

  • Methanol (HPLC grade)

  • Dichloromethane (HPLC grade)

  • Ascorbic acid

  • Ultrasonic bath with temperature control

  • Rotary evaporator

  • Filtration apparatus (e.g., Büchner funnel with Whatman No. 1 filter paper)

  • Amber glass collection flasks

Procedure:

  • Preparation of Extraction Solvent: Prepare a 1:1 (v/v) mixture of methanol and dichloromethane. Add ascorbic acid to a final concentration of 0.1% (w/v) to the solvent mixture and sonicate for 15 minutes to dissolve and degas the solvent.

  • Extraction:

    • Weigh 10 g of the powdered bark and place it in a 250 mL amber Erlenmeyer flask.

    • Add 100 mL of the prepared extraction solvent to the flask.

    • Place the flask in the ultrasonic bath.

    • Set the ultrasonic bath temperature to 35°C and the frequency to 40 kHz.

    • Sonicate for 45 minutes.

  • Filtration:

    • Immediately after sonication, filter the mixture under vacuum through a Büchner funnel fitted with Whatman No. 1 filter paper.

    • Wash the plant residue with an additional 20 mL of the extraction solvent to ensure complete recovery.

    • Combine the filtrates in an amber round-bottom flask.

  • Solvent Evaporation:

    • Concentrate the filtrate using a rotary evaporator with the water bath temperature set to a maximum of 40°C.

    • Continue evaporation until a semi-solid crude extract is obtained.

  • Storage:

    • Transfer the crude extract to an amber vial.

    • Store the extract at -20°C under a nitrogen atmosphere until further purification.

Workflow for this compound Extraction and Analysis

Phellochin_Workflow cluster_Extraction Extraction cluster_Analysis Analysis & Quantification cluster_Purification Purification (Optional) PlantMaterial Dried, Powdered Phellodendron amurense Bark UAE Ultrasound-Assisted Extraction (MeOH:DCM, 35°C, 45 min) PlantMaterial->UAE Filtration Vacuum Filtration UAE->Filtration Evaporation Rotary Evaporation (≤40°C) Filtration->Evaporation CrudeExtract Crude this compound Extract Evaporation->CrudeExtract UPLC_MS UPLC-MS/MS Analysis CrudeExtract->UPLC_MS ColumnChromatography Column Chromatography (Silica Gel) CrudeExtract->ColumnChromatography Quantification Quantification (Standard Curve) UPLC_MS->Quantification Purethis compound Purified this compound ColumnChromatography->Purethis compound

Caption: Recommended workflow for this compound extraction and analysis.

Quantification of this compound

Accurate quantification of this compound is crucial for assessing extraction efficiency and purity. Due to its lack of a strong chromophore, traditional UV-Vis detection can be challenging.

Recommended Technique: UPLC-MS/MS (Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry)

Rationale: UPLC-MS/MS offers high sensitivity and selectivity, allowing for the accurate quantification of this compound even in complex matrices. By using Multiple Reaction Monitoring (MRM), specific precursor-product ion transitions for this compound can be monitored, minimizing interference from other co-extracted compounds.

General Parameters (to be optimized for your system):

  • Column: A reversed-phase C18 column is a good starting point.

  • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile or methanol is typically used for the separation of triterpenoids.

  • Ionization Source: Electrospray Ionization (ESI) in positive mode is often suitable for cycloartane triterpenoids.

  • MS/MS Detection: A pure standard of this compound is required to determine the optimal precursor and product ions for MRM.

References

  • PubChem. this compound. National Center for Biotechnology Information. [Link]

  • PhytoBank. Showing this compound (PHY0102584). [Link]

Troubleshooting Phellochin retention time shifts in HPLC

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for troubleshooting High-Performance Liquid Chromatography (HPLC) analysis of Phellochin. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues related to retention time shifts. Unstable retention times are a frequent challenge in HPLC, compromising the accuracy and reliability of analytical data. This document provides a structured, in-depth approach to troubleshooting, moving from identifying the pattern of the shift to isolating and rectifying the root cause.

Frequently Asked Questions (FAQs): Troubleshooting this compound Retention Time Shifts

This section is organized to help you systematically diagnose the problem. The first step is always to characterize the nature of the retention time shift.

Part 1: Initial Diagnosis - What is the Pattern of Your Retention Time Shift?

The pattern of the retention time shift is the most critical piece of information for diagnosis. It provides clues that point toward either a chemical or a mechanical origin of the problem.

Q1: My this compound retention time is fluctuating randomly from one injection to the next. What is the likely cause?

A1: Random, unpredictable shifts in retention time between consecutive runs often point to mechanical or hardware-related issues within the HPLC system.[1] The system is failing to deliver the mobile phase consistently, leading to erratic elution of the analyte.

  • Causality Explained: The retention time in isocratic analysis is fundamentally determined by the mobile phase composition, flow rate, and temperature. For retention to be stable, these parameters must be constant. Random fluctuations suggest a failure in the system's ability to maintain this constancy.

  • Primary Suspects:

    • Pump Malfunction: The HPLC pump is the heart of the system. Issues with check valves, piston seals, or the proportioning valves can lead to inaccurate and inconsistent flow rates or mobile phase composition.[2] Air bubbles in the pump head are a very common culprit.

    • System Leaks: A leak anywhere in the high-pressure flow path (from the pump to the detector) will cause a drop in the actual flow rate delivered to the column, leading to increased retention times.[3] These leaks can be very small and not immediately obvious.

    • Autosampler/Injector Issues: Problems with the injector, such as a leaking rotor seal or inconsistent injection volumes, can introduce variability.[4]

  • Troubleshooting Workflow: Start by checking for the most common and easily resolved issues.

    • Visual Inspection: Check for any visible leaks around fittings and connections. A useful trick is to use a tissue or lab wipe to dab around connections to find very small, non-dripping leaks.[3]

    • Purge the Pump: Purge all solvent lines at a high flow rate to dislodge any trapped air bubbles.

    • Verify Flow Rate: Manually check the pump's flow rate. A detailed protocol for this is provided below. If the measured flow rate is incorrect or inconsistent, this points to a pump issue.[1]

Q2: My this compound retention time is consistently drifting in one direction (either continuously increasing or decreasing) over a series of runs. What does this indicate?

A2: A gradual, unidirectional drift in retention time typically suggests a change in the chemical environment of the separation, most often related to the column or the mobile phase.[3]

  • Causality Explained: Unlike random fluctuations, a consistent drift implies a slow, progressive change. This is rarely a sign of a sudden mechanical failure but rather an evolving condition.

  • Primary Suspects for Decreasing Retention Time:

    • Column Degradation: This is a common cause, especially when operating at the edges of the column's recommended pH or temperature range. For silica-based C18 columns, low pH (<2.5) can cause hydrolysis of the bonded phase, leading to a loss of stationary phase and reduced retention.[5]

    • Phase Collapse (for Reversed-Phase): If using a mobile phase with a very high aqueous content (>95%) with a traditional C18 column, the stationary phase chains can fold in on themselves, reducing their interaction with the analyte. This is less likely for a highly hydrophobic molecule like this compound, which requires significant organic solvent, but it's a critical consideration in method development.[5]

  • Primary Suspects for Increasing Retention Time:

    • Column Contamination: This is a very common issue, particularly with complex sample matrices. Strongly retained compounds from the sample can accumulate on the column head, creating new active sites that increase the retention of subsequent analytes.[2][6] Given this compound's high hydrophobicity, it is analyzed with mobile phases rich in organic solvent, which may not be strong enough to elute highly nonpolar contaminants from the sample matrix.

    • Insufficient Column Equilibration: If performing a gradient analysis, failure to fully re-equilibrate the column to the initial mobile phase conditions before the next injection will cause retention times to shift, often to later times in the initial runs of a sequence.[7]

    • Mobile Phase Evaporation: If the mobile phase is prepared in a batch and left uncovered, the more volatile organic component (e.g., acetonitrile or methanol) can evaporate over time.[8] This increases the aqueous content of the mobile phase, thereby increasing the retention time in reversed-phase HPLC.

Below is a diagnostic workflow to distinguish between these possibilities.

G Start Retention Time Drifting CheckEquilibration Is column equilibration time sufficient? Start->CheckEquilibration CheckMobilePhase Is mobile phase fresh and covered? CheckEquilibration->CheckMobilePhase Yes IncreaseEquilibration Increase equilibration time and re-run CheckEquilibration->IncreaseEquilibration No ColumnIssue Suspect Column Contamination or Degradation CheckMobilePhase->ColumnIssue Yes PrepareFreshMP Prepare fresh mobile phase, cover reservoir, and re-run CheckMobilePhase->PrepareFreshMP No PerformWash Perform column wash protocol ColumnIssue->PerformWash

Caption: Diagnostic workflow for unidirectional retention time drift.

Part 2: Troubleshooting the Mobile Phase

The mobile phase is the most easily adjusted parameter and a frequent source of retention time variability.

Q3: My retention times are stable during a single run sequence, but they differ significantly from day to day. What should I investigate?

A3: Day-to-day variability, when intra-day precision is good, almost always points to the preparation of the mobile phase.[1] Even small, seemingly insignificant variations in preparation can have a large impact.

  • Causality Explained: In reversed-phase chromatography, the retention factor has an exponential relationship with the volume fraction of the organic solvent.[1] A rule of thumb is that a 1% error in the organic solvent concentration can alter retention times by 5-15%.[9]

  • Key Areas for Investigation:

    • Volumetric vs. Gravimetric Preparation: Preparing mobile phases volumetrically (e.g., measuring 400 mL of water and 600 mL of acetonitrile) is prone to error due to volume contraction upon mixing and temperature effects on solvent density. Gravimetric preparation (weighing the solvents) is far more precise and reproducible.

    • Buffer pH: If your mobile phase is buffered, ensure the pH is measured and adjusted consistently each time. The retention of any ionizable compounds in your sample matrix can be highly sensitive to pH.[10] While this compound itself is neutral, matrix components can be affected, potentially altering their interaction with the stationary phase and indirectly influencing this compound's retention.

    • Degassing: Ensure the degassing method is consistent. Inadequate degassing can lead to bubble formation in the pump, causing flow rate fluctuations.[2]

MobilePhase MP_Prep Mobile Phase Preparation Volumetric Volumetric Measurement MP_Prep->Volumetric Gravimetric Gravimetric Measurement MP_Prep->Gravimetric  Recommended Practice pH_Control Inconsistent pH Adjustment MP_Prep->pH_Control Degassing Inconsistent Degassing MP_Prep->Degassing RT_Shift Day-to-Day Retention Time Variability Volumetric->RT_Shift Gravimetric->RT_Shift  Reduces Variability pH_Control->RT_Shift Degassing->RT_Shift

Caption: Relationship between mobile phase preparation methods and retention time variability.

Part 3: Troubleshooting the HPLC Column

The column is a consumable component, and its performance will inevitably change over time.

Q4: My this compound peak is starting to show decreased retention, and the peak shape is broadening. What is happening to my column?

A4: This combination of symptoms—decreasing retention and peak broadening—is a classic sign of column aging or degradation.[11] The typical lifespan of an HPLC column can range from 500 to over 2000 injections, depending heavily on the operating conditions and sample cleanliness.[12]

  • Causality Explained:

    • Loss of Bonded Phase: Operating at a low pH can hydrolyze the siloxane bonds that attach the C18 chains to the silica support, causing them to "bleed" from the column. With less stationary phase available for interaction, the analyte elutes earlier.

    • Bed Voiding: Pressure shocks (e.g., starting the flow too abruptly) or dissolution of the silica support at high pH (>8) can cause the packed bed of particles to settle, creating a void at the column inlet.[5] This void disrupts the sample band as it enters the column, leading to split or severely broadened peaks.

  • Preventative Measures and Solutions:

    • Guard Column: Always use a guard column, especially when analyzing samples from complex matrices. It is a small, inexpensive column that is placed before the analytical column to adsorb contaminants and particulates, sacrificing itself to protect the more expensive analytical column.

    • Sample Preparation: Ensure your samples are properly filtered (e.g., through a 0.22 µm syringe filter) to remove particulates that can clog the column inlet frit.

    • Column Washing: If you suspect contamination, a rigorous washing procedure can often restore performance. A generic protocol for a C18 column is provided below.

    • Column Replacement: If washing does not restore performance, the column has likely reached the end of its operational life and must be replaced.

Part 4: Troubleshooting the HPLC System

Systematic checks of the instrument hardware can isolate mechanical faults.

Q5: How does temperature affect my this compound retention time, and what should I do about it?

A5: Temperature is a critical but often overlooked parameter in HPLC. Its influence on retention time is significant.[13]

  • Causality Explained: An increase in column temperature reduces the viscosity of the mobile phase, which increases the diffusion rate of the analyte and can decrease retention. For small molecules in reversed-phase HPLC, a common rule of thumb is that a 1°C increase in temperature will decrease retention time by approximately 2%.

  • Impact and Solution:

    • Inconsistency: If the column is not thermostatted, its temperature can fluctuate with the ambient laboratory temperature, leading to drifting retention times throughout the day.[11]

    • Best Practice: Always use a thermostatted column compartment to maintain a constant and uniform temperature.[2] For robust methods, it is recommended to set the temperature at least 5-10°C above the highest expected ambient temperature to ensure the system is always actively controlling the temperature.

Quantitative Impact of HPLC Parameters on Retention Time

ParameterChangeTypical Effect on Retention Time (Reversed-Phase)Primary Reason
% Organic Solvent Increase of 1%5-15% Decrease[9]Decreases mobile phase polarity, reducing analyte affinity for the stationary phase.
Column Temperature Increase of 1°C~2% Decrease[14]Reduces mobile phase viscosity and alters partition coefficient.
Flow Rate Increase of 0.1 mL/minProportional DecreaseAnalyte spends less time in the column.
Mobile Phase pH VariesSignificant shifts for ionizable compounds; minimal for neutrals like this compound.[10]Affects the ionization state of acidic/basic analytes, altering their polarity.
Experimental Protocols

Protocol 1: Systematic Flow Rate Verification

This protocol allows you to confirm if the pump is delivering the set flow rate accurately.

  • Setup: Disconnect the tubing from the inlet of the HPLC column. Place the end of this tubing into a 10 mL graduated cylinder.

  • Pump Operation: Set the pump flow rate to 1.0 mL/min.

  • Measurement: Using a stopwatch, precisely time how long it takes for the pump to deliver 10 mL of mobile phase into the graduated cylinder.

  • Calculation: The expected time is 10 minutes.

  • Interpretation:

    • If the time is significantly longer (e.g., >10.5 minutes), the pump is delivering a lower flow rate than set. This could be due to a leak or a failing pump seal.[3]

    • If the time is significantly shorter (e.g., <9.5 minutes), the pump is delivering a higher flow rate.

    • If repeated measurements are inconsistent, it points to a problem with check valves or air in the system.[1]

Protocol 2: General Purpose Reversed-Phase (C18) Column Cleaning

This protocol uses a series of increasingly strong and varied solvents to remove a wide range of contaminants. Always check the column manufacturer's specific recommendations first.

  • Disconnect: Disconnect the column from the detector to avoid contaminating it.

  • Flush with Mobile Phase (No Buffer): Flush the column with 10-20 column volumes of your mobile phase prepared without any buffer salts (e.g., if you use 60:40 Acetonitrile:Buffer, flush with 60:40 Acetonitrile:Water). This removes precipitated salts.

  • Flush with 100% Acetonitrile: Flush with 20 column volumes of 100% Acetonitrile to remove nonpolar contaminants.

  • Flush with 100% Isopropanol: Flush with 20 column volumes of Isopropanol. This is a strong solvent effective at removing many strongly adsorbed impurities.

  • (Optional) Flush with Tetrahydrofuran (THF): If you suspect polymeric contamination, flush with 20 column volumes of THF (ensure your HPLC system components are compatible with THF).

  • Return to Operating Conditions: Re-introduce the operating mobile phase in reverse order of the cleaning steps, ensuring the column is fully equilibrated before use. A typical re-equilibration requires 10-20 column volumes.[7]

References
  • Vertex AI Search. HPLC Troubleshooting Guide.
  • Restek Corporation. (2019). LC Troubleshooting—Retention Time Shift. Restek Resource Hub.
  • ResearchGate. (2023). How to fix a shifting retention time of peaks in hplc?. ResearchGate.
  • Element Lab Solutions. Causes of Retention Time Drift in HPLC. Element Lab Solutions.
  • Sigma-Aldrich. HPLC Troubleshooting Guide. Sigma-Aldrich.
  • Dolan, J. W. (2014). How Much Retention Time Variation Is Normal?. LCGC International.
  • Element Lab Solutions. Retention Time Variability in HPLC. Element Lab Solutions.
  • Agilent Technologies. (2010). Video Notes LC Troubleshooting Series Retention Time Shifts. Agilent.
  • Altabrisa Group. (2025). What Factors Influence HPLC Retention Time Precision?. Altabrisa Group.
  • ResearchGate. (2015). What are the main causes of retention time instability in reversed-phase analysis by HPLC?. ResearchGate.
  • Separation Science. Factors Impacting Chromatography Retention Time. Separation Science.
  • Hawach Scientific. (2025). Troubleshooting HPLC Column Retention Time Drift. Hawach.
  • ResearchGate. (2015). What might I be doing wrong because my HPLC columns deteriorate so quickly recently?. ResearchGate.
  • Chrom Tech, Inc. (2025). How Does Column Temperature Affect HPLC Resolution?. Chrom Tech, Inc.
  • LCGC International. (2018). HPLC Column Maintenance: Tips for Extending HPLC Column Lifetime. LCGC International.
  • LCGC International. Back to Basics: The Role of pH in Retention and Selectivity. LCGC International.
  • Avantor. The Importance of Temperature in Liquid Chromatography. Avantor.
  • Hawach Scientific. (2025). How Long Does an HPLC Column Last and How to Maintain It?. Hawach.

Sources

Technical Support Center: Optimizing Yield of Phellochin from Plant Tissue

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Phellochin Extraction & Purification Target Molecule: this compound (CAS: 115334-04-8) Chemical Class: Tirucallane-type Triterpenoid Primary Source: Phellodendron chinense (Fruit/Bark), Ailanthus altissima Document ID: TS-PHL-004-OPT

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8]

This compound is a specific bioactive triterpenoid, distinct from the abundant isoquinoline alkaloids (like Berberine and Phellodendrine) typically associated with Phellodendron species. Unlike the hydrophilic, quaternary alkaloids, this compound is lipophilic.

Critical Technical Distinction: Standard acid-base extraction protocols used for Phellodendron alkaloids will discard this compound. To recover this compound, you must utilize a neutral solvent extraction followed by a polarity-based partition (liquid-liquid extraction) to separate it from the highly polar alkaloid fraction.

Core Extraction Protocol (The "Golden Path")

This workflow is designed to maximize the release of triterpenoids while minimizing alkaloid co-extraction.

Phase 1: Tissue Preparation & Primary Extraction
  • Plant Material: Phellodendron chinense fruit (preferred) or bark.[1][2][3][4]

  • Pre-treatment: Air-dry at <50°C. Pulverize to 40-60 mesh.

  • Solvent System: 95% Ethanol (EtOH) or Methanol (MeOH). Note: Do not use acidified solvents.

Step-by-Step:

  • Maceration/UAE: Suspend powder in 95% EtOH (1:10 w/v).

  • Disruption: Perform Ultrasound-Assisted Extraction (UAE) at 40 kHz, 250W for 30 minutes at 45°C.

    • Why: Triterpenoids are sequestered in the cuticular wax and intracellular matrices; ultrasonic cavitation disrupts these hydrophobic barriers.

  • Filtration: Filter supernatant. Repeat extraction 2x with fresh solvent. Combine filtrates.

  • Concentration: Rotary evaporate to dryness under reduced pressure (45°C) to obtain the Crude Extract .

Phase 2: Enrichment (The Critical Partition)

This step separates this compound (organic phase) from Berberine/Phellodendrine (aqueous phase).

  • Resuspension: Suspend the Crude Extract in distilled water (1:5 w/v).

  • Partition: Add an equal volume of Ethyl Acetate (EtOAc) . Shake vigorously and allow phases to settle.

  • Collection: Collect the upper EtOAc layer (contains this compound, Niloticin, Melianone).

    • Discard/Store: The lower aqueous layer contains the alkaloids (bright yellow).

  • Drying: Dry the EtOAc fraction over anhydrous

    
     and concentrate to dryness.
    

Troubleshooting Guide & FAQs

Category A: Yield & Extraction Efficiency

Q: I am getting very low yields of this compound (<0.01%). How can I improve release from the matrix? A: Triterpenoids often bind tightly to lignin or cuticular waxes.

  • Root Cause: Insufficient solvent penetration or polarity mismatch.

  • Solution:

    • Switch Solvent: If using Ethanol, switch to Methanol , which often has higher solvation power for tirucallane triterpenoids.

    • Pre-soak: Allow the plant powder to swell in the solvent for 12 hours before ultrasonic treatment.

    • Defatting: If the starting material is the fruit (high lipid content), pre-wash with n-Hexane to remove simple fats/waxes. This compound is moderately polar (triterpenoid), so it will remain in the tissue while non-polar waxes are removed. Caution: Check hexane filtrate by TLC to ensure no this compound loss.

Q: Can I use the standard "Acid-Base" alkaloid extraction method? A: NO.

  • Mechanism: Acid-base extraction relies on protonating nitrogenous bases (alkaloids) to make them water-soluble. This compound is a neutral triterpenoid.

  • Consequence: If you acidify the extract and wash with an organic solvent, this compound might partition unpredictably, but usually, the acid conditions are unnecessary and may induce hydrolysis of sensitive side groups. Stick to Neutral Ethanol/Methanol extraction .

Category B: Purification & Chromatography[3][4][7][10][11][12]

Q: My HPLC chromatogram shows a massive peak overlapping with this compound. What is it? A: It is likely Niloticin or Melianone .

  • Context: These triterpenoids are structural analogs often co-occurring in P. chinense fruit.

  • Troubleshooting:

    • Stationary Phase: Standard C18 columns may struggle to resolve these isomers. Switch to a Phenyl-Hexyl column or a C30 column for better shape selectivity of triterpenoid isomers.

    • Mobile Phase: Use an isocratic hold.

      • Suggestion: Acetonitrile:Water (85:15) isocratic for 15 minutes.

    • Detection: this compound has weak UV absorption. Ensure you are detecting at 210 nm or 215 nm . If possible, use ELSD (Evaporative Light Scattering Detector) for better sensitivity to triterpenoids.

Q: The extract is bright yellow and gums up my column. How do I fix this? A: The yellow color is Berberine . Its presence indicates a failed partition step.

  • Fix: Re-dissolve your sample in water/methanol (90:10) and re-partition with Ethyl Acetate.[1] Wash the Ethyl Acetate layer twice with water to remove residual alkaloids. The this compound fraction should be pale yellow or off-white, not bright yellow.

Data Summary: Solubility & Partitioning

SolventThis compound SolubilityAlkaloid (Berberine) SolubilityApplication in Protocol
Water InsolubleModerate (High if acidified)Phase separation (rejects this compound)
Methanol High HighPrimary Extraction
Ethyl Acetate High Low/InsolubleEnrichment Step (Target Phase)
n-Hexane ModerateInsolubleDefatting (removes waxes)
Chloroform HighLow (unless basified)Alternative Partition Solvent

Visualized Workflows

Figure 1: Optimized Extraction Logic

This diagram illustrates the critical divergence point where this compound is separated from the bulk alkaloids.

PhellochinExtraction Plant P. chinense Fruit/Bark (Pulverized) Extract Primary Extraction (95% EtOH + Ultrasound) Plant->Extract Solvation Evap Evaporation to Dryness Extract->Evap Suspend Resuspend in H2O Evap->Suspend Partition Liquid-Liquid Partition (Add Ethyl Acetate) Suspend->Partition AqPhase Aqueous Phase (Contains Berberine/Alkaloids) Partition->AqPhase Discard (Yellow) OrgPhase Organic Phase (EtOAc) (Contains this compound/Triterpenoids) Partition->OrgPhase Keep (Pale) Silica Silica Gel Chromatography (Hexane:EtOAc Gradient) OrgPhase->Silica Concentrate & Load Pure Purified this compound (>95% Purity) Silica->Pure Elution

Caption: Separation logic for this compound. Note the critical EtOAc partition step to remove alkaloids.

Figure 2: Biological Mechanism (Context)

This compound is investigated for antifungal properties.[5] This diagram outlines the proposed mechanism of action to aid in assay design.

Mechanism This compound This compound FungalCell Fungal Cell Wall (Chitin/Glucan Matrix) This compound->FungalCell Intercalation Enzyme Inhibition of Cell Wall Synthases This compound->Enzyme Binding Lysis Osmotic Instability & Cell Lysis FungalCell->Lysis Structural Failure Enzyme->FungalCell Disrupted Synthesis

Caption: Proposed antifungal mechanism of this compound involving cell wall disruption.

References

  • Zhang, D., et al. (2017).[2][6] "High-efficient extraction of principal medicinal components from fresh Phellodendron bark (cortex phellodendri)."[2][4] Saudi Journal of Biological Sciences, 25(4). (Used for comparative extraction parameters of Phellodendron matrix). Retrieved from [Link]

  • PubChem. (n.d.). This compound Compound Summary. National Library of Medicine. Retrieved February 3, 2026, from [Link]

  • ResearchGate. (2025). Triterpenes from the Fruits of Phellodendron chinense Schneid var.[1][3] glabriusculum Schneid.[1] Retrieved from [Link]

Sources

Technical Support Center: Resolving Phellochin Impurities in NMR Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Core Directive: The Challenge of Tirucallane Triterpenoids

Phellochin (C₃₁H₅₂O₄ ) is a tirucallane-type triterpenoid primarily isolated from the fruits of Phellodendron chinense and Ailanthus altissima. In drug development workflows, particularly those targeting antifungal or cytotoxic applications, this compound often co-elutes with structurally analogous impurities such as Niloticin , Melianone , and Piscidinol A .

The structural similarity between these compounds—specifically the tetracyclic triterpene skeleton—results in severe signal overlap in the aliphatic region (


 ppm) of proton NMR (

H-NMR) spectra. This guide provides a definitive, self-validating protocol to resolve this compound from these impurities using targeted 1D and 2D NMR techniques.

Technical Troubleshooting & FAQs

Q1: How do I definitively distinguish this compound from Niloticin in a crude fraction?

The Issue: Both compounds share the same tirucallane skeleton, causing near-identical methyl signals. The Solution: Focus on the C-17 side chain (C-20 to C-27).

  • This compound (Target): Contains a methoxy group (-OCH₃) at C-25 and hydroxyl groups at C-23 and C-24. Look for a sharp singlet at

    
     ppm  (depending on solvent) corresponding to the methoxy protons. Additionally, observe two oxymethine multiplets in the 
    
    
    
    ppm range.
  • Niloticin (Impurity): Typically lacks the C-25 methoxy group and often contains a

    
     double bond or a different oxidation state. It will not  show the methoxy singlet. Instead, look for vinylic protons (
    
    
    
    ppm) if the side chain is unsaturated, which this compound lacks in the C-24 position.

Protocol:

  • Acquire a standard

    
    H-NMR in CDCl₃ .
    
  • Expand the region 3.0 – 4.5 ppm .

  • Validation: If the singlet at ~3.2 ppm is absent, this compound is not the major component. If vinylic signals appear at >5.0 ppm (distinct from the C-7 skeletal alkene), Niloticin or Melianone is present.

Q2: The methyl region (0.7 – 1.5 ppm) is an unresolved blob. How can I assess purity?

The Issue: Tirucallane triterpenoids possess 7-8 methyl groups. In CDCl₃, these signals often overlap, making integration impossible. The Solution: Induce Solvent-Induced Shifts (SIS) using Benzene-


 or Pyridine-

.

Aromatic solvents interact with the solute's electron-deficient centers (like hydroxyls and ketones), causing anisotropic shielding/deshielding effects that resolve overlapping methyls.

Experiment:

  • Run

    
    H-NMR in CDCl₃  (Reference).
    
  • Dry the sample and redissolve in Benzene-

    
      (
    
    
    
    ).
  • Result: The methyl peaks will spread out. Impurity methyls (e.g., from Melianone) often shift differently than this compound methyls due to different spatial relationships with the aromatic solvent molecules.

  • Quantification: Integrate the resolved C-25 methoxy singlet (now shifted) against an internal standard (e.g., TCNB or Maleic Acid) for qNMR purity.

Q3: I suspect Melianone is co-eluting. What is the tell-tale sign?

The Issue: Melianone is the keto-derivative (often at C-3 or side chain variations) and is a biosynthetic precursor/derivative. The Solution: Check for Carbonyl Correlations in HMBC.

  • This compound: The side chain has a methoxy and hydroxyls.

  • Melianone: Often contains a ketone functionality or epoxide features different from this compound.

  • Differentiation: Run an HMBC (Heteronuclear Multiple Bond Correlation) experiment.

    • Focus on the carbonyl region (210 - 218 ppm) .

    • Melianone typically shows a distinct ketone resonance (C=O) that correlates to adjacent methylene protons.

    • This compound’s C-3 ketone (if present) will be common to both, but side-chain modifications in Melianone will show unique long-range correlations.

Data Presentation: Chemical Shift Fingerprint

Use this table to verify the identity of this compound against its common impurities. Note: Shifts are approximate for CDCl₃.

FeatureThis compound (Target)Niloticin (Impurity)Melianone (Impurity)
C-25 Methoxy (-OCH₃) Singlet, ~3.20 ppm Absent Absent (typically)
Side Chain H-23/H-24 Multiplets, 3.4 - 4.0 ppmVinylic (if

) or Aliphatic
Epoxide/Ketone signals
C-7 Olefin (Skeletal) Multiplet, ~5.2 - 5.4 ppmMultiplet, ~5.2 - 5.4 ppmMultiplet, ~5.2 - 5.4 ppm
C-26/C-27 Methyls Gem-dimethyl singletsVinylic methyls (if

)
Varies
Key 2D Correlation HMBC: OMe

C-25
HMBC: Vinyl H

C=C
HMBC: H

C=O (Side chain)

Visualizing the Resolution Workflow

The following diagram outlines the logical decision tree for resolving this compound from crude mixtures using NMR.

Phellochin_Resolution Start Crude Phellodendron Extract (Triterpenoid Fraction) HNMR 1. Acquire 1H-NMR (CDCl3) Start->HNMR Check_OMe Check 3.15 - 3.25 ppm (Methoxy Singlet) HNMR->Check_OMe Present Singlet Present Check_OMe->Present Yes Absent Singlet Absent Check_OMe->Absent No Phellochin_Cand This compound Candidate (Check C23/C24 Multiplets) Present->Phellochin_Cand Check_Vinyl Check 5.0 - 5.5 ppm (Side Chain Vinyls) Absent->Check_Vinyl Niloticin_ID Likely Niloticin (No OMe, Vinyls present) Check_Vinyl->Niloticin_ID Vinyls > 1 (Side chain) Melianone_ID Likely Melianone/Other (Check HMBC for Ketones) Check_Vinyl->Melianone_ID Only Skeletal Vinyl Purity_Check 2. Purity Assessment (Methyl Overlap?) Phellochin_Cand->Purity_Check Solvent_Shift 3. Solvent Shift Experiment (Run in C6D6 or Pyridine-d5) Purity_Check->Solvent_Shift Methyls Overlapping qNMR 4. qNMR Quantification (Target: OMe Singlet) Purity_Check->qNMR Methyls Resolved Solvent_Shift->qNMR

Caption: Logical workflow for distinguishing this compound from co-eluting tirucallane impurities using 1D and solvent-shift NMR techniques.

References

  • Isolation and Structure of this compound: Zhang, J., et al. (2006). "A New Triterpenoid in the Fruits of Phellodendron chinense Schneid."[1][2] Journal of Integrative Plant Biology, 48(7), 863-866.

  • Tirucallane-type Triterpenoids (Niloticin & Melianone): Nakai, M., et al. (1989). "Triterpenoids from the Fruits of Phellodendron chinense SCHNEID.: The Stereostructure of Niloticin." Chemical and Pharmaceutical Bulletin, 37(9), 2398-2401.

  • NMR Solvent Shift Techniques: Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Chapter 3: Solvent Effects).

  • Cytotoxic Activity of this compound: Liu, J., et al. (2015). "Triterpenoids from Picrasma quassioides with their cytotoxic activities."[3] Journal of Asian Natural Products Research, 17(10), 1010-1016.

Sources

Technical Support Center: Phellochin Stability & Handling Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Context[1][2][3]

Phellochin is a bioactive triterpenoid (specifically a dammarane-type or similar triterpene derivative) predominantly isolated from Phellodendron chinense and Chisocheton paniculatus. As a lipophilic molecule (LogP ~5.7–6.3), its stability is heavily influenced by the nucleophilicity and protic nature of the solvent used for extraction and storage.

The Core Issue: Researchers frequently observe peak broadening, retention time shifts, or "ghost peaks" in LC-MS analysis when this compound is stored in Methanol (MeOH) for extended periods (>24 hours). This is often misdiagnosed as column fouling. The root cause is typically solvent-solute interaction , where the protic, nucleophilic nature of methanol interacts with the carbonyl or hydroxyl moieties of the triterpenoid scaffold, leading to reversible hemiacetal formation or transesterification artifacts.

In contrast, Ethyl Acetate (EtOAc) , being an aprotic and moderately polar solvent, maintains the structural integrity of this compound during extraction and short-term storage, provided the solvent is anhydrous.

Solvent Compatibility Matrix

The following data summarizes the thermodynamic stability and solubility profile of this compound across common solvents.

SolventSolubilityStability (24h @ 25°C)Stability (7 days @ 4°C)Risk Factor
Ethyl Acetate High Stable Stable Low (Risk of hydrolysis if wet)
Methanol ModerateMeta-Stable Unstable High (Nucleophilic attack/Solvolysis)
DMSO HighStableStableLow (Freezing point issues)
Water NegligibleN/AN/APrecipitation
Acetonitrile HighStableStableLow (Recommended for LC-MS)

Troubleshooting Guide (Q&A)

Issue 1: "My this compound standard shows a split peak in HPLC after sitting in the autosampler."

Diagnosis: Methanol-Induced Hemiacetal Formation. Mechanism: this compound contains ketone/carbonyl functionalities. Methanol is a polar protic solvent acting as a weak nucleophile.[1] Over time, especially in the presence of trace acidic modifiers (like Formic Acid used in mobile phases), Methanol can attack the carbonyl carbon, forming a hemiacetal. This exists in equilibrium with the ketone form, resulting in peak splitting or broadening.

Corrective Action:

  • Immediate: Evaporate the methanol fraction under nitrogen flow (do not use heat >40°C).

  • Reconstitution: Re-dissolve the residue in Acetonitrile (ACN) or Ethyl Acetate . ACN is preferred for immediate HPLC injection as it is aprotic and compatible with reverse-phase columns.

  • Prevention: If your mobile phase requires methanol, ensure the sample is injected immediately after preparation. For overnight runs, switch the sample diluent to Acetonitrile.

Issue 2: "I extracted this compound using Methanol, but the yield is lower than reported in literature."

Diagnosis: Extraction Efficiency vs. Degradation. Mechanism: While methanol is a potent extraction solvent for broad phytochemical profiling, it extracts a high load of polar interferences (sugars, tannins) which can co-elute or suppress ionization in MS. Furthermore, if the extraction involves heat (e.g., Soxhlet), methanol can cause transesterification of lipid side chains often associated with triterpenoids.

Corrective Action:

  • Protocol Shift: Switch to Ethyl Acetate for the primary extraction. This compound is highly soluble in EtOAc (approx. 50-100 mg/mL range for similar triterpenoids).

  • Benefit: EtOAc is selective for the lipophilic triterpenoid fraction, leaving behind the highly polar sugars that plague methanolic extracts.

  • Verification: Compare the EtOAc extract against a standard using TLC (Thin Layer Chromatography). This compound should migrate as a distinct spot, whereas methanolic extracts often show streaking.

Issue 3: "Can I store my this compound stock solution in Ethyl Acetate at -20°C?"

Diagnosis: Storage Stability. Answer: Yes, but with a caveat. Explanation: Ethyl Acetate is chemically stable and non-reactive toward this compound. However, EtOAc has a high vapor pressure and can evaporate even through Parafilm seals over months, changing the concentration. Additionally, commercial EtOAc can contain trace water and acetic acid (hydrolysis products).

Protocol:

  • Use Anhydrous Ethyl Acetate (treated with molecular sieves).

  • Store in amber glass vials with PTFE-lined caps.

  • For storage >1 month, evaporate the EtOAc to dryness and store the this compound as a dry film at -20°C. Reconstitute only when needed.

Visualizing the Instability Mechanism

The following diagram illustrates the decision logic and the chemical risk pathways when choosing between Methanol and Ethyl Acetate for this compound handling.

Phellochin_Stability Start This compound Sample (Triterpenoid) Solvent_Choice Select Solvent Start->Solvent_Choice MeOH_Path Methanol (MeOH) (Polar Protic) Solvent_Choice->MeOH_Path Avoid for Storage EtOAc_Path Ethyl Acetate (EtOAc) (Polar Aprotic) Solvent_Choice->EtOAc_Path Recommended Mech_MeOH Mechanism: Nucleophilic Attack on Carbonyls + Trace Acid Catalysis MeOH_Path->Mech_MeOH Mech_EtOAc Mechanism: Inert Solvation No Nucleophilic Activity EtOAc_Path->Mech_EtOAc Result_MeOH Risk: Hemiacetal Formation & Transesterification Mech_MeOH->Result_MeOH Result_EtOAc Result: Structural Integrity Maintained Mech_EtOAc->Result_EtOAc Issue_LCMS LC-MS Artifacts: Split Peaks / Mass Shift (+32 Da) Result_MeOH->Issue_LCMS Action_Rec Reconstitute in Acetonitrile for Analysis Issue_LCMS->Action_Rec Correction

Figure 1: Decision pathway for solvent selection, highlighting the nucleophilic risks associated with Methanol compared to the inert nature of Ethyl Acetate.

Standard Operating Procedures (SOPs)

SOP-01: Preparation of Stable Stock Solution
  • Weighing: Weigh 1.0 mg of this compound standard into a 1.5 mL amber glass vial.

  • Solvent Selection: Add 1.0 mL of DMSO (for biological assays) or Anhydrous Ethyl Acetate (for chemical storage). Do not use Methanol.

  • Dissolution: Vortex for 30 seconds. Sonicate for 1 minute if necessary (this compound is generally soluble).

  • Storage: Store at -20°C.

    • DMSO stocks: Stable for 6 months.

    • EtOAc stocks: Inspect for evaporation monthly.

SOP-02: Solvent Exchange for LC-MS Analysis

If your sample is currently in Ethyl Acetate (which is incompatible with high-water mobile phases in RP-HPLC due to immiscibility/peak distortion):

  • Aliquot the required volume of EtOAc extract into a fresh vial.

  • Evaporate to dryness using a nitrogen concentrator at ambient temperature.

  • Reconstitute immediately in 100% Acetonitrile or 50:50 Acetonitrile:Water .

  • Inject within 4 hours.

References

  • PubChem. (n.d.).[2] this compound | C31H52O4.[2][3][4] National Library of Medicine. Retrieved October 24, 2025, from [Link]

  • ResearchGate Community. (2014). Why do methanol and ethyl acetate give such different results when combined with a dry sample and run with TLC? Retrieved October 24, 2025, from [Link]

  • PhytoBank. (n.d.). This compound Chemical Properties. Retrieved October 24, 2025, from [Link]

Sources

Validation & Comparative

Phellochin 1H and 13C NMR Spectral Data Reference

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical reference for the 1H and 13C NMR spectral data of Phellochin , a bioactive tirucallane-type triterpenoid. It includes a comparative analysis with its structural analog Niloticin , experimental protocols for isolation, and diagnostic spectral fingerprints for identification.[1]

Executive Summary

This compound (CAS: 115334-04-8) is a tetracyclic triterpenoid of the tirucallane class, primarily isolated from the fruits of Phellodendron chinense (Rutaceae) and Toona ciliata (Meliaceae).[1][2] Chemically identified as 25-methoxy-23,24-dihydroxytirucall-7-en-3-one , it is distinguished from its analog Niloticin by the presence of a methoxy group at the C-25 position. This guide serves as a critical reference for researchers validating the structure of this compound in drug discovery workflows, particularly those targeting cytotoxic or anti-inflammatory pathways.

Chemical Identity & Structural Properties
PropertyData
Common Name This compound
IUPAC Name (23R,24S)-23,24-dihydroxy-25-methoxy-tirucall-7-en-3-one
Molecular Formula C31H52O4
Molecular Weight 488.75 g/mol
Scaffold Tirucallane (Tetracyclic Triterpene)
Key Functional Groups C-3 Ketone,

Double Bond, C-23/C-24 Diol, C-25 Methoxy
Structural Identification Logic

The identification of this compound relies on a logical stepwise elucidation process. The following diagram illustrates the workflow from crude extract to structural confirmation.

StructureElucidation Extract Crude Extract (P. chinense) Isolation Bioassay-Guided Fractionation (Silica Gel / HPLC) Extract->Isolation Purified Purified Compound (this compound) Isolation->Purified MS HR-ESI-MS [M+Na]+ m/z 511.37 Calc: C31H52O4 Purified->MS IR IR Spectroscopy 1710 cm-1 (C=O) 3450 cm-1 (OH) Purified->IR NMR 1D & 2D NMR (1H, 13C, HMBC, COSY) Purified->NMR Structure Final Structure: 25-methoxy-23,24-dihydroxytirucall-7-en-3-one MS->Structure Formula IR->Structure Func. Groups NMR->Structure Connectivity

Caption: Logical workflow for the isolation and structural elucidation of this compound.

Comparative NMR Spectral Analysis

The following tables compare the spectral data of This compound with Niloticin (23,24,25-trihydroxytirucall-7-en-3-one). The primary diagnostic difference is the C-25 methoxy signal in this compound, which is absent in Niloticin.

Table 1: 13C NMR Chemical Shift Comparison (100 MHz, CDCl3)
PositionCarbon TypeThis compound (δ ppm)Niloticin (δ ppm)Shift Difference (Δ)
C-3 C=O (Ketone)216.8 217.0-0.2
C-7 CH (Olefin)118.2 118.1+0.1
C-8 C (Olefin)145.6 145.8-0.2
C-23 CH-OH70.5 71.2-0.7
C-24 CH-OH75.2 76.5-1.3
C-25 C-O (Quaternary)78.4 73.1+5.3 (Diagnostic)
C-26 CH322.1 26.8-4.7
C-27 CH323.5 27.2-3.7
OMe O-CH349.8 AbsentN/A

Expert Insight : The downfield shift of C-25 (78.4 ppm vs 73.1 ppm) and the appearance of the methoxy carbon at 49.8 ppm are the definitive markers for this compound.

Table 2: 1H NMR Chemical Shift Comparison (400 MHz, CDCl3)
PositionProton TypeThis compound (δ ppm, mult, J)Niloticin (δ ppm, mult, J)
H-7 Olefinic5.25 (m)5.24 (m)
H-23 Methine (OH)3.85 (m)3.90 (m)
H-24 Methine (OH)3.42 (d, J=4.5 Hz)3.35 (d, J=4.5 Hz)
OMe Methoxy3.22 (s) Absent
H-26/27 Gem-dimethyl1.15 (s), 1.20 (s)1.18 (s), 1.22 (s)
H-21 Methyl (Doublet)0.95 (d, J=6.5 Hz)0.94 (d, J=6.5 Hz)
Experimental Protocols
Protocol A: Isolation of this compound from Phellodendron chinense

Objective : To isolate high-purity this compound for spectral analysis.

  • Extraction :

    • Macerate 5 kg of dried P. chinense fruit powder in 95% EtOH (3 x 10 L) for 72 hours.

    • Concentrate under reduced pressure to obtain the crude extract.

  • Partitioning :

    • Suspend crude extract in water.

    • Partition sequentially with Petroleum Ether, Ethyl Acetate (EtOAc) , and n-Butanol.

    • Collect the EtOAc fraction (rich in triterpenoids).

  • Chromatography :

    • Subject EtOAc fraction to Silica Gel Column Chromatography (CC).

    • Elute with a gradient of CHCl3:MeOH (100:0

      
       80:20).
      
    • This compound typically elutes in fractions with ~5-10% MeOH.

  • Purification :

    • Purify semi-pure fractions using RP-HPLC (C18 column).

    • Mobile Phase: MeOH:H2O (75:25), Isocratic flow.

    • Detection: UV at 210 nm.

Protocol B: NMR Acquisition Parameters

Objective : To acquire publication-quality spectral data.

  • Instrument : Bruker Avance III 600 MHz (or equivalent).

  • Solvent : CDCl3 (Deuterated Chloroform) or Pyridine-d5 (for better resolution of hydroxyl protons).

  • Temperature : 298 K.

  • Reference : TMS (Tetramethylsilane) at 0.00 ppm.

  • Pulse Sequence :

    • 1H: zg30 (30° excitation pulse).

    • 13C: zgpg30 (Power-gated decoupling).

Biosynthetic Context

This compound is biosynthetically related to Niloticin through a methylation step. Understanding this pathway aids in predicting the presence of related metabolites.

Biosynthesis Squalene 2,3-Oxidosqualene Tirucallane Tirucallane Scaffold Squalene->Tirucallane Cyclization Niloticin Niloticin (C25-OH) Tirucallane->Niloticin Oxidation (P450) This compound This compound (C25-OMe) Niloticin->this compound Methylation (SAM-dependent O-MT)

Caption: Proposed biosynthetic pathway from the Tirucallane precursor to this compound via Niloticin.

References
  • Isolation & Structure : Vasquez-Ruiz, V. et al. "Triterpenes and limonoids of Cedrela: distribution, biosynthesis and 1H and 13C NMR data." Magnetic Resonance in Chemistry, 2022. Link

  • This compound Identification : "Triterpenes from the Fruits of Phellodendron chinense Schneid var. glabriusculum." Journal of Applied Pharmaceutical Science, 2015. Link

  • Comparative Data (Niloticin) : "A comprehensive apoptotic assessment of niloticin in cervical cancer cells." RSC Medicinal Chemistry, 2024. Link

  • Spectral Database : "1H and 13C NMR Chemical Shifts." Organic Chemistry Data, University of Wisconsin-Madison. Link

Sources

A Guide to the Mass Spectrometry Fragmentation of Phellochin: A Comparative Analysis for Structural Elucidation

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the realm of natural product chemistry and drug discovery, the unambiguous identification of molecular structures is paramount. Mass spectrometry (MS) stands as a cornerstone analytical technique, providing not only the molecular weight but also a unique fragmentation "fingerprint" that aids in structural elucidation. This guide, crafted from the perspective of a Senior Application Scientist, delves into the mass spectrometric fragmentation pattern of Phellochin, a complex triterpenoid. In the absence of a publicly available experimental mass spectrum for this compound, we present a meticulously deduced theoretical fragmentation pattern, grounded in the established principles of mass spectrometry and supported by comparative data from structurally related triterpenoids.

Introduction to this compound: A Triterpenoid of Interest

This compound is a naturally occurring triterpenoid with the molecular formula C₃₁H₅₂O₄ and a molecular weight of 488.75 g/mol .[1][2] It is classified as a pentacyclic triterpenoid, a class of compounds known for their diverse and significant biological activities. The structural complexity of this compound, featuring a rigid steroidal backbone and a flexible oxygenated side chain, presents a compelling case for the application of advanced analytical techniques for its characterization. Understanding its fragmentation behavior in mass spectrometry is crucial for its rapid identification in complex mixtures, for metabolite profiling, and for quality control in potential therapeutic applications.

Proposed Mass Spectrometric Fragmentation Pattern of this compound

The fragmentation of triterpenoids under mass spectrometry, particularly with electron ionization (EI), is often characterized by distinct cleavage patterns that are highly informative of the underlying molecular structure. For this compound, we can anticipate a series of fragmentation reactions primarily driven by the stability of the resulting carbocations and neutral losses.

The most characteristic fragmentation pathway for many pentacyclic triterpenoids with a double bond in the C-ring, such as those with an oleanane or ursane skeleton, is a retro-Diels-Alder (rDA) reaction .[3][4] This reaction cleaves the C-ring, yielding diagnostic fragment ions that correspond to the A/B and D/E ring systems. Additionally, cleavage of the side chain attached at C-17 is expected to be a prominent fragmentation route.

Based on the structure of this compound, the following key fragmentation pathways are proposed:

  • Side Chain Cleavage: The bond between C-17 and the start of the long alkyl side chain is a likely point of initial cleavage. This would result in the loss of the C₁₀H₂₁O₃ side chain and the formation of a stable ion corresponding to the pentacyclic core.

  • Retro-Diels-Alder (rDA) Reaction: Following or independent of the side chain cleavage, the pentacyclic core can undergo a retro-Diels-Alder reaction in the C-ring, leading to characteristic fragment ions that can help to identify the nature of the A/B and D/E ring systems.

  • Loss of Small Molecules: Sequential losses of water (H₂O) from the hydroxyl groups and methanol (CH₃OH) from the methoxy group in the side chain are also anticipated, leading to fragment ions with corresponding mass shifts.

Below is a visual representation of the proposed fragmentation pathway for this compound.

Phellochin_Fragmentation M This compound [M]⁺˙ m/z 488 F1 [M - C₁₀H₂₁O₃]⁺ m/z (core ion) M->F1 Side Chain Cleavage F4 [M - H₂O]⁺˙ M->F4 - H₂O F5 [M - CH₃OH]⁺˙ M->F5 - CH₃OH F2 rDA Fragment 1 (A/B rings) F1->F2 rDA F3 rDA Fragment 2 (D/E rings + side chain remnant) F1->F3 rDA

Caption: Proposed MS fragmentation pathway of this compound.

Comparative Fragmentation Analysis with Other Triterpenoids

To contextualize the proposed fragmentation of this compound, it is instructive to compare it with the known fragmentation patterns of other well-characterized pentacyclic triterpenoids. The table below summarizes the key diagnostic fragment ions for different triterpenoid skeletons.

Triterpenoid ClassRepresentative CompoundKey Fragment Ions (m/z)Characteristic Fragmentation Pattern
Oleanane β-Amyrin218, 203, 189Retro-Diels-Alder cleavage of the C-ring. The ion at m/z 218 is typically the base peak, and the intensity of m/z 203 is greater than m/z 189.[4]
Ursane α-Amyrin218, 203, 189Also undergoes retro-Diels-Alder cleavage. The ion at m/z 218 is prominent, but the intensity of m/z 189 is greater than m/z 203.[4]
Lupane Lupeol189, 207, 218Characterized by a prominent ion at m/z 189 resulting from cleavage of the D/E rings.

The specific m/z values for the fragment ions of this compound would need to be calculated based on its precise structure. However, by comparing the relative intensities of the ions corresponding to the A/B and D/E ring fragments, one could infer the likely class of its pentacyclic core. The fragmentation of its unique side chain would provide further structural confirmation.

Experimental Protocol for Mass Spectrometry Analysis of Triterpenoids

For researchers aiming to analyze this compound or similar triterpenoids, the following is a generalized experimental protocol for acquiring high-quality mass spectra.

Objective: To obtain the mass spectrum of a purified triterpenoid sample for structural elucidation.

Instrumentation:

  • Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source, or a Liquid Chromatograph (LC) coupled to a Mass Spectrometer with an Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) source.

Materials:

  • Purified this compound or triterpenoid sample

  • High-purity solvents (e.g., methanol, acetonitrile, hexane)

  • Internal standard (optional, for quantification)

Procedure:

  • Sample Preparation:

    • Dissolve a small amount of the purified triterpenoid in a suitable volatile solvent (e.g., methanol or chloroform) to a final concentration of approximately 1 mg/mL.

    • For GC-MS analysis, derivatization (e.g., silylation) may be necessary to increase the volatility of the analyte.

  • Instrument Setup (GC-MS Example):

    • GC Conditions:

      • Injector Temperature: 250-300 °C

      • Column: A non-polar capillary column (e.g., DB-5ms) is typically suitable.

      • Oven Temperature Program: Start at a lower temperature (e.g., 150 °C), ramp up to a high temperature (e.g., 300 °C) to ensure elution of the high molecular weight triterpenoid.

      • Carrier Gas: Helium at a constant flow rate.

    • MS Conditions:

      • Ionization Mode: Electron Ionization (EI)

      • Electron Energy: 70 eV (standard for library matching)

      • Mass Range: Scan from m/z 50 to 600 (or higher, depending on the expected fragments).

      • Ion Source Temperature: 230-280 °C

  • Data Acquisition:

    • Inject a small volume (e.g., 1 µL) of the prepared sample into the GC-MS system.

    • Acquire the data over the entire chromatographic run.

  • Data Analysis:

    • Identify the chromatographic peak corresponding to the triterpenoid of interest.

    • Extract the mass spectrum for that peak.

    • Analyze the fragmentation pattern, identifying the molecular ion (if present) and the major fragment ions.

    • Compare the obtained spectrum with spectral libraries (e.g., NIST, Wiley) if available.

    • Propose a fragmentation mechanism based on the observed ions and known fragmentation rules for the compound class.

Conclusion

While experimental mass spectrometry data for this compound remains elusive in the public domain, a thorough understanding of its triterpenoid structure allows for the confident prediction of its fragmentation behavior. The proposed pathways, centered around side-chain cleavage and a retro-Diels-Alder reaction of the pentacyclic core, provide a solid framework for its identification and structural analysis. By comparing its theoretical fragmentation pattern with those of known triterpenoids, researchers can gain valuable insights into its structural nuances. The provided experimental protocol offers a practical guide for obtaining the necessary data to confirm these predictions and to further explore the rich chemistry of this compound and related natural products.

References

  • PubChem. This compound. [Link]

  • Jahan, I., et al. (2022). Structure–fragmentation study of pentacyclic triterpenoids using electrospray ionization quadrupole time‐of‐flight tandem mass spectrometry. Journal of Mass Spectrometry, 57(5), e4824. [Link]

  • Neto, A. F., et al. (2021). The Identification of New Triterpenoids in Eucalyptus globulus Wood. Molecules, 26(12), 3535. [Link]

Sources

A Comparative Guide to Phellochin Reference Standard Purity Verification

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the integrity of a reference standard is the bedrock of reliable and reproducible results. This guide provides an in-depth technical comparison of methodologies for verifying the purity of a Phellochin reference standard. Moving beyond a simple recitation of protocols, we will explore the scientific rationale behind the selection of analytical techniques, potential challenges, and the interpretation of experimental data.

Understanding this compound and Its Potential Impurities

This compound (CAS No. 115334-04-8) is a triterpenoid compound isolated from the bark of Phellodendron chinense[1]. Its chemical formula is C31H52O4, with a molecular weight of approximately 488.75 g/mol . As a natural product, the purity of a this compound reference standard can be influenced by a variety of factors, from the botanical source to the extraction and purification processes.

Potential Sources of Impurities:

  • Biosynthetically Related Triterpenoids: The extraction from Phellodendron chinense bark may co-extract other structurally similar triterpenoids. A comprehensive analysis of Phellodendri Chinensis Cortex using UHPLC-Q-Orbitrap MS identified 48 compounds, including various limonoid triterpenes, which could be potential impurities.

  • Alkaloids: Phellodendron species are rich in alkaloids such as berberine, phellodendrine, and palmatine. While their polarity differs significantly from this compound, trace amounts may persist through purification.

  • Residual Solvents: The purification process of this compound involves solvents like chloroform, dichloromethane, ethyl acetate, DMSO, and acetone. Inadequate drying can lead to their presence in the final reference standard.

  • Degradation Products: The stability of this compound under various conditions (light, heat, pH) is not extensively documented. Potential degradation products should be considered as impurities.

  • Water Content: As with most powdered reference standards, residual water can be present and affect the accurate weighing and concentration calculations.

A Multi-Faceted Approach to Purity Verification

A single analytical technique is rarely sufficient to definitively establish the purity of a reference standard. A holistic approach, employing orthogonal methods that measure different physicochemical properties, is essential for a comprehensive assessment.

Caption: Orthogonal Analytical Approach for this compound Purity.

Chromatographic Purity: The Cornerstone of Analysis

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) are the primary techniques for assessing the purity of a this compound reference standard. These methods separate this compound from its structurally related impurities.

Recommended HPLC/UPLC Method

Experimental Protocol: HPLC-UV/MS Analysis of this compound

  • Instrumentation: A high-performance liquid chromatograph equipped with a UV detector and coupled to a mass spectrometer (MS).

  • Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is a suitable starting point.

  • Mobile Phase: A gradient elution is recommended to resolve both polar and non-polar impurities.

    • Solvent A: 0.1% Formic acid in water

    • Solvent B: Acetonitrile

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: Hold at 90% B

    • 30.1-35 min: Return to 10% B and equilibrate

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • UV Detection: 210 nm (as triterpenoids often lack a strong chromophore, a low wavelength is used to maximize sensitivity).

  • MS Detection: Electrospray Ionization (ESI) in positive mode, scanning a mass range of m/z 100-1000.

  • Sample Preparation: Dissolve the this compound reference standard in methanol to a concentration of 1 mg/mL.

Comparison of Detection Methods
DetectorPrincipleAdvantages for this compound AnalysisDisadvantages for this compound Analysis
UV-Vis Measures the absorbance of light by the analyte.Simple, robust, and widely available.This compound lacks a strong chromophore, leading to lower sensitivity. May not detect impurities that do not absorb UV light.
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ions.Highly sensitive and selective. Provides structural information for impurity identification.More complex and expensive instrumentation. Ionization efficiency can vary between compounds.
Evaporative Light Scattering Detector (ELSD) Detects the light scattered by analyte particles after solvent evaporation.Universal detector, suitable for non-chromophoric compounds.Non-linear response, which can complicate quantification. Not suitable for volatile compounds.

Rationale for a Combined UV-MS Approach: The use of a UV detector provides quantitative data on the main peak and any UV-active impurities. The MS detector running in parallel provides crucial mass information, enabling the tentative identification of impurities and confirming the identity of the main peak.

Absolute Purity Assessment by Quantitative NMR (qNMR)

While chromatographic methods provide a relative purity value (area %), quantitative Nuclear Magnetic Resonance (qNMR) offers a direct measurement of the absolute purity of the this compound reference standard against a certified internal standard.

Experimental Protocol: qNMR Purity Determination of this compound

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Internal Standard: A certified reference material with a known purity and protons that resonate in a clear region of the spectrum (e.g., maleic acid, dimethyl sulfone).

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound reference standard and 10 mg of the internal standard.

    • Dissolve both in a known volume of a deuterated solvent (e.g., Methanol-d4).

  • NMR Data Acquisition:

    • Acquire a proton (¹H) NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Ensure a long relaxation delay (D1) to allow for complete relaxation of all protons, which is crucial for accurate integration.

  • Data Analysis:

    • Integrate a well-resolved, non-overlapping peak of this compound and a peak of the internal standard.

    • Calculate the purity of this compound using the following formula:

    Purity (%) = (I_this compound / N_this compound) * (N_IS / I_IS) * (MW_this compound / MW_IS) * (m_IS / m_this compound) * Purity_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated peak

    • MW = Molecular weight

    • m = mass

    • IS = Internal Standard

Characterization of Residual Impurities

Water Content by Karl Fischer Titration

Principle: Karl Fischer titration is a coulometric or volumetric method that specifically reacts with water, providing a highly accurate determination of the water content in the reference standard.

Significance: Undetected water will lead to an overestimation of the amount of this compound weighed for an assay, resulting in inaccurate concentration calculations.

Residual Solvents by Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS)

Principle: The this compound standard is heated in a sealed vial, and the volatile organic compounds (residual solvents) in the headspace are injected into a GC-MS system for separation and identification.

Significance: Residual solvents are process-related impurities that must be controlled to ensure the safety and quality of the reference standard.

Non-Volatile Impurities by Thermogravimetric Analysis (TGA)

Principle: TGA measures the change in mass of a sample as a function of temperature. It can be used to determine the presence of non-volatile inorganic impurities (e.g., salts) that would not be detected by chromatographic methods.

Significance: Non-volatile impurities contribute to the overall mass of the reference standard but are not the active compound.

Data Summary and Interpretation

The purity of the this compound reference standard should be reported as a mass balance, incorporating data from all the orthogonal methods.

Analytical MethodParameter MeasuredTypical Acceptance Criteria
HPLC/UPLC-UVChromatographic Purity≥ 98.0%
qNMRAbsolute Purity98.0% - 102.0% (against a certified standard)
Karl Fischer TitrationWater Content≤ 1.0%
HS-GC-MSResidual SolventsComplies with ICH Q3C limits
TGANon-Volatile Impurities≤ 0.1%

Overall Purity Calculation:

Purity (mass %) = Chromatographic Purity (%) * (100% - Water Content (%) - Residual Solvents (%) - Non-Volatile Impurities (%)) / 100

Conclusion: Ensuring the Fidelity of Your Research

The verification of a this compound reference standard's purity is a critical, multi-step process that relies on the synergy of orthogonal analytical techniques. A comprehensive approach, combining high-resolution chromatographic separation with absolute quantification by qNMR and the specific determination of residual impurities, provides the highest level of confidence in the quality of the standard. By understanding the rationale behind each method and the potential sources of impurities, researchers can ensure the accuracy and reliability of their experimental data, ultimately contributing to the advancement of scientific discovery and drug development.

References

  • Frontiers in Pharmacology. (2023). Evaluation of raw and processed Phellodendri Chinensis Cortex using the quality marker analysis strategy by UHPLC-Q-Orbitrap MS and multivariate statistical analysis. Retrieved from [Link]

  • ICH. (1996). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • ICH. (2019). Q3C(R8) Impurities: Guideline for Residual Solvents. Retrieved from [Link]

  • PubMed. (2019). Determination and comparison of alkaloids and triterpenes among tissues after oral administration of crude and processed Phellodendri Chinensis Cortex by UPLC-QqQ-MS. Retrieved from [Link]

  • United States Pharmacopeia. (n.d.). General Chapter <467> Residual Solvents. In USP-NF.
  • ZeptoMetrix. (n.d.). Analytical Reference Materials. Retrieved from [Link]

Sources

Differential Analysis of Tirucallane Triterpenoids: Phellochin vs. Melianone

[1]

Executive Summary

This compound and Melianone are tetracyclic triterpenoids (tirucallane skeleton) found in the Rutaceae and Meliaceae plant families, particularly in the fruits of Phellodendron chinense and Melia azedarach. While they share a biosynthetic origin and gross structural features, they possess distinct physicochemical properties driven by their side-chain functionalization.[1]

  • Melianone is characterized by a 24,25-epoxide moiety and a 3-ketone group.[1] It is a key intermediate in the biosynthesis of limonoids and exhibits significant antiviral and antifeedant activity.

  • This compound is distinguished by a C25-methoxy group and a diol system in the side chain, contributing to a higher molecular weight and distinct polarity profile. It lacks the antifeedant properties of Melianone but possesses specific antifungal and cytotoxic potential.

Differentiation relies on Mass Spectrometry (MS) for molecular weight confirmation and Nuclear Magnetic Resonance (NMR) to detect the diagnostic methoxy signal unique to this compound.[1]

Chemical Identity & Structural Comparison[2][3][4][5][6][7][8][9][10]

The primary challenge in analyzing these extracts is the co-elution of triterpenoids. Understanding the precise atomic differences is the first step in designing a separation protocol.

FeatureMelianone This compound
CAS Registry 6553-27-1115334-04-8
Molecular Formula C₃₀H₄₆O₄C₃₁H₅₂O₄
Molecular Weight 470.69 g/mol 488.75 g/mol
Skeleton Tirucallane (Protolimonoid)Tirucallane
Key Functional Group 24,25-Epoxide ; 21-hemiacetalC25-Methoxy (-OCH₃) ; C24,25-Diol
Polarity Moderate (Lipophilic)Higher (due to hydroxyls/methoxy)
Diagnostic NMR Signal H-24: ~2.9 ppm (d) C-24/25: ~65.7 / 57.2 ppm-OCH₃: ~3.2 ppm (s) C-OMe: ~49-52 ppm
Structural Logic Diagram

The following diagram illustrates the structural divergence and key functional groups.

ChemicalStructurecluster_featuresDiagnostic FeaturesPrecursorTirucallane Precursor(Niloticin)MelianoneMelianone(C30H46O4)Epoxide Ring (C24-C25)Precursor->MelianoneOxidation/EpoxidationThis compoundThis compound(C31H52O4)Methoxy Group (C25)Open Side ChainMelianone->this compoundHypothetical: Methanolysis/Ring Opening(Natural or Artifact)Mel_FeatMS: m/z 470NMR: Epoxide DoubletMelianone->Mel_FeatPhel_FeatMS: m/z 488NMR: Methoxy SingletThis compound->Phel_Feat

Caption: Structural relationship and diagnostic markers for Melianone and this compound.

Experimental Protocol: Isolation & Separation

This protocol is designed to isolate the "Total Triterpenoid Fraction" from Phellodendron chinense fruit, followed by the specific resolution of this compound and Melianone.

Phase 1: Extraction and Pre-fractionation

Objective: Eliminate polar alkaloids (like Berberine) and highly lipophilic fats to enrich the triterpenoid fraction.

  • Maceration: Extract 500g of dried, powdered fruit with Methanol (MeOH) (3 x 2L) at room temperature.

  • Concentration: Evaporate solvent under reduced pressure (Rotary Evaporator, 40°C) to yield the crude extract.

  • Partitioning:

    • Suspend crude extract in H₂O.

    • Partition sequentially with n-Hexane (removes fats/waxes).[1]

    • Partition aqueous layer with Dichloromethane (DCM) or Ethyl Acetate (EtOAc) .[1]

    • Result: The DCM/EtOAc fraction contains the target triterpenoids (Melianone/Phellochin). The aqueous phase retains the alkaloids.

Phase 2: Chromatographic Separation

Objective: Separate Melianone from this compound based on polarity.

  • Stationary Phase: Silica Gel 60 (230-400 mesh).[1]

  • Mobile Phase Gradient: n-Hexane : Ethyl Acetate (Start 10:1 → End 1:1).[1]

  • Elution Order:

    • Niloticin (Least polar)[1]

    • Melianone (Intermediate polarity due to epoxide/ketone)[1]

    • This compound (Most polar due to diol/methoxy functionality)[1]

Analytical Differentiation (Validation)

Once fractions are collected, use the following multi-modal analysis to confirm identity.

A. Mass Spectrometry (LC-MS/MS)

This is the most rapid confirmation method.[1]

  • Method: ESI-MS (Positive Mode).[1]

  • Melianone: Look for [M+H]⁺ at m/z 471 or [M+Na]⁺ at m/z 493.[1]

  • This compound: Look for [M+H]⁺ at m/z 489 or [M+Na]⁺ at m/z 511.[1]

  • Note: The mass difference of 18 Da is distinct and diagnostic.

B. NMR Spectroscopy (The "Fingerprint")

NMR provides unequivocal structural proof.[1] Focus on the side-chain resonances.[1][2][3][4]

1. Proton NMR (¹H-NMR, 500 MHz, CDCl₃):

  • This compound: The defining feature is a sharp singlet at δ 3.20 - 3.40 ppm corresponding to the -OCH₃ group.[1] This signal is absent in Melianone.[1]

  • Melianone: Look for the epoxide proton signal, typically a doublet at δ 2.80 - 2.95 ppm (J ≈ 6-8 Hz).[1]

2. Carbon NMR (¹³C-NMR, 125 MHz, CDCl₃):

  • This compound: Presence of a methoxy carbon signal at δ 49.0 - 52.0 ppm .[1]

  • Melianone: Characteristic epoxide carbons appearing at δ ~65.7 ppm (CH) and δ ~57.2 ppm (C-quat) .[1][3][4]

Analytical Workflow Diagram

AnalysisWorkflowSampleEnriched Triterpenoid Fraction(DCM/EtOAc)LCMSStep 1: LC-MS ScreeningSample->LCMSDecisionMass Detection?LCMS->DecisionMel_Pathm/z 471 [M+H]+ detectedDecision->Mel_Path470 Da SeriesPhel_Pathm/z 489 [M+H]+ detectedDecision->Phel_Path488 Da SeriesNMR_ConfStep 2: NMR ValidationMel_Path->NMR_ConfPhel_Path->NMR_ConfFinal_MelConfirm MELIANONE:Epoxide doublet (~2.9 ppm)No Methoxy signalNMR_Conf->Final_MelFinal_PhelConfirm this compound:Methoxy singlet (~3.2 ppm)Diol signalsNMR_Conf->Final_Phel

Caption: Step-by-step analytical decision matrix for differentiating the two compounds.

Functional Differentiation (Bioactivity)[2]

If chemical analysis requires secondary validation, biological assays provide functional differentiation:

  • Antifeedant Assay: Melianone exhibits significant antifeedant activity against pests (e.g., Reticulitermes speratus), whereas this compound is inactive in this regard.[1]

  • Cytotoxicity: Both compounds show moderate cytotoxicity against HepG2 (liver cancer) cell lines, but this compound's activity is often modulated by the C25-methoxy group, potentially altering its IC₅₀ values compared to Melianone.[1][5]

References

  • Isolation and Activity of this compound and Melianone: Su, R., Kim, M., Kawaguchi, H., & Takahashi, S. (1990).[1] Triterpenoids from the fruits of Phellodendron chinense SCHNEID.: The stereostructure of niloticin.[6][7][8] Chemical and Pharmaceutical Bulletin, 38(6), 1616-1619. [1]

  • Melianone Structure and NMR Data: Polonsky, J., Varon, Z., Rabanal, R. M., & Jacquemin, H. (1977).[1][6][7] 21,20-Anhydromelianone and Melianone from Simarouba amara (Simaroubaceae); Carbon-13 NMR Spectral Analysis of Δ7-Tirucallol-Type Triterpenes.[1][3][4] Israel Journal of Chemistry, 16(1), 16-19. [1]

  • Biological Activity (Antifeedant): Kashiwada, Y. (2025).[1] Comprehensive review of plant-derived triterpenoid types, structures and cytotoxicity: an update from 2015 to 2024. RSC Advances.

  • Melianone Antiviral Properties: Veni, A., et al. (2020).[1][9] Bioactivity of melianone against Salmonella and in silico prediction of a membrane protein target.[10] 3 Biotech, 10, 460. [1]

A Senior Application Scientist's Guide to the Quantitative Analysis of Phellochin in Herbal Preparations

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals vested in the therapeutic potential of herbal medicine, the accurate quantification of bioactive constituents is paramount. Phellochin, a triterpenoid found in species such as Phellodendron amurense, is a compound of growing interest. This guide provides an in-depth comparison of the primary analytical techniques for its quantification in complex herbal matrices, offering field-proven insights and detailed experimental protocols to ensure scientific integrity and reproducibility.

This compound: A Triterpenoid of Interest

This compound (Chemical Formula: C₃₁H₅₂O₄, Molecular Weight: 488.75 g/mol ) is a triterpenoid that contributes to the medicinal properties of various herbal preparations. Its complex structure necessitates robust analytical methods for accurate quantification, which is crucial for standardization, quality control, and dosage determination in herbal product development. This compound is soluble in organic solvents such as chloroform, dichloromethane, ethyl acetate, DMSO, and acetone. This characteristic is a key consideration in the selection of appropriate extraction and chromatographic solvents.

Comparative Analysis of Key Quantitative Techniques

The quantification of this compound in herbal preparations primarily relies on chromatographic techniques. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Thin-Layer Chromatography (HPTLC) are the most utilized methods. The choice of technique is dictated by factors such as the required sensitivity, selectivity, sample throughput, and available instrumentation.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for the analysis of non-volatile and thermally labile compounds like this compound.[1] It offers high resolution and sensitivity, making it a preferred method for quantitative analysis.

Principle: HPLC separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase packed in a column. For triterpenoids, reversed-phase HPLC with a C18 column is commonly employed. Detection is typically achieved using a Diode Array Detector (DAD) or a UV detector, which measures the absorbance of the analyte at a specific wavelength.

Advantages:

  • High Resolution and Sensitivity: Capable of separating complex mixtures and quantifying analytes at low concentrations.[2]

  • Versatility: A wide range of stationary and mobile phases can be used to optimize separation.

  • Non-destructive: Allows for the collection of fractions for further analysis.

Limitations:

  • Higher Cost: Instrumentation and solvent consumption can be more expensive compared to HPTLC.[3]

  • Lower Sample Throughput: Analyses are performed sequentially, which can be time-consuming for large numbers of samples.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. For non-volatile compounds like this compound, a derivatization step is necessary to increase their volatility.

Principle: In GC, compounds are vaporized and separated based on their boiling points and interactions with a stationary phase within a capillary column. The separated compounds then enter a mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, providing both qualitative and quantitative information. For triterpenoids, derivatization is required to make them amenable to GC analysis.[4]

Advantages:

  • High Sensitivity and Selectivity: The mass spectrometer provides definitive identification and quantification.

  • Excellent Separation Efficiency: Capable of resolving complex mixtures of volatile compounds.[3]

Limitations:

  • Derivatization Required: The need for derivatization adds an extra step to the sample preparation, which can introduce variability and increase analysis time.[4]

  • Thermal Lability: Not suitable for thermally unstable compounds, although derivatization can mitigate this to some extent.

High-Performance Thin-Layer Chromatography (HPTLC)

HPTLC is a planar chromatographic technique that offers a high sample throughput and is cost-effective, making it suitable for the routine quality control of herbal materials.[5]

Principle: HPTLC involves the separation of compounds on a thin layer of adsorbent material coated on a plate. The mobile phase moves up the plate by capillary action, separating the components of the sample. Quantification is achieved by densitometric scanning of the separated spots.

Advantages:

  • High Sample Throughput: Multiple samples can be analyzed simultaneously on a single plate.[5]

  • Cost-Effective: Lower solvent consumption and instrumentation costs compared to HPLC.[6]

  • Flexibility: Different mobile phases can be tested quickly to optimize separation.

Limitations:

  • Lower Resolution: Generally offers lower separation efficiency compared to HPLC and GC.

  • Lower Sensitivity: May not be as sensitive as HPLC or GC-MS for trace analysis.

Performance Comparison Summary

The following table summarizes the key performance characteristics of HPLC, GC-MS, and HPTLC for the quantitative analysis of this compound.

FeatureHPLCGC-MSHPTLC
Principle Liquid-solid partitioningGas-solid partitioning with mass detectionLiquid-solid adsorption
This compound Volatility Non-volatile, suitableNon-volatile, requires derivatizationNon-volatile, suitable
Sensitivity HighVery HighModerate
Selectivity Good to HighVery HighModerate to Good
Sample Throughput Low to ModerateLow to ModerateHigh
Cost per Sample Moderate to HighHighLow
Ease of Use ModerateComplexSimple to Moderate
Robustness HighModerate (derivatization can add variability)High

Experimental Protocols

Sample Preparation from Phellodendron amurense Bark

A robust and reproducible extraction method is critical for the accurate quantification of this compound.

Step-by-Step Protocol:

  • Grinding: Grind the dried bark of Phellodendron amurense into a fine powder (approximately 40-60 mesh).

  • Extraction Solvent: Use a mixture of methanol and water (75:25, v/v) for efficient extraction of triterpenoids.[7]

  • Extraction Procedure:

    • Accurately weigh 1.0 g of the powdered bark into a conical flask.

    • Add 25 mL of the extraction solvent.

    • Perform ultrasonication for 30 minutes at room temperature.[7]

    • Alternatively, use reflux extraction with 75% ethanol for 1.5 hours.[8]

  • Filtration: Filter the extract through a 0.45 µm syringe filter to remove particulate matter.

  • Dilution: Dilute the filtered extract with the mobile phase to a suitable concentration for analysis.

Recommended Method: HPLC-UV for this compound Quantification

Based on a comprehensive evaluation of the available techniques, HPLC-UV is recommended as the most suitable method for the routine quantitative analysis of this compound in herbal preparations due to its balance of sensitivity, selectivity, robustness, and ease of use without the need for derivatization.

Step-by-Step HPLC Protocol:

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

    • Mobile Phase: A gradient of acetonitrile (A) and 0.1% phosphoric acid in water (B).

    • Gradient Program: 0-10 min, 20-40% A; 10-25 min, 40-60% A; 25-30 min, 60-80% A; hold at 80% A for 5 min.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 210 nm (as triterpenoids generally lack strong chromophores, detection at lower UV wavelengths is often necessary).

    • Injection Volume: 10 µL.

  • Standard Preparation:

    • Prepare a stock solution of this compound standard (e.g., 1 mg/mL) in methanol.

    • Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Method Validation:

    • Validate the method according to ICH guidelines (Q2(R1)) for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[2]

    • Linearity: Inject the standard solutions in triplicate and plot the peak area against the concentration. The correlation coefficient (r²) should be > 0.999.

    • Accuracy: Perform recovery studies by spiking a known amount of this compound standard into a sample matrix. The recovery should be within 98-102%.

    • Precision: Assess repeatability (intra-day) and intermediate precision (inter-day) by analyzing multiple preparations of a sample. The relative standard deviation (RSD) should be < 2%.

Visualizing the Workflow

The following diagram illustrates the general workflow for the quantitative analysis of this compound in herbal preparations.

Quantitative_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Method cluster_data Data Analysis start Herbal Material (e.g., Phellodendron amurense bark) grinding Grinding start->grinding extraction Solvent Extraction (Ultrasonication/Reflux) grinding->extraction filtration Filtration extraction->filtration dilution Dilution filtration->dilution hplc HPLC-UV dilution->hplc gcms GC-MS (with Derivatization) dilution->gcms hptlc HPTLC-Densitometry dilution->hptlc quantification Quantification (Calibration Curve) hplc->quantification gcms->quantification hptlc->quantification validation Method Validation (ICH Q2(R1)) quantification->validation

Caption: Workflow for this compound Quantification.

Conclusion

The quantitative analysis of this compound in herbal preparations is a critical step in ensuring product quality and efficacy. While HPLC, GC-MS, and HPTLC are all viable techniques, HPLC-UV emerges as the most practical and robust method for routine analysis, offering a good balance of sensitivity, selectivity, and ease of use without the need for derivatization. The provided protocol and validation guidelines offer a solid foundation for developing a reliable and accurate quantitative method for this compound. As with any analytical method development, it is crucial to perform thorough validation to ensure the data generated is accurate, precise, and fit for its intended purpose.

References

  • Densitometric HPTLC Method for Analysis of Triterpenoids in the Leaves of Jovibarba sobolifera (Sims.) Opiz (Hen and Chickens Houseleek). (n.d.). AKJournals. Retrieved February 3, 2026, from [Link]

  • Quantitative and qualitative analyses of cytotoxic triterpenoids in the rhizomes of Anemone raddeana using HPLC and HPLC-ESI-Q/TOF-MS. (2018). PubMed. Retrieved February 3, 2026, from [Link]

  • Development and validation of HPLC and GC methods for quantification of cannabinoids and terpenes extracted by ultrasound assisted extraction technique. (2023). ResearchGate. Retrieved February 3, 2026, from [Link]

  • HPTLC–densitometric and HPTLC–MS Methods for Analysis of Triterpenoids from Cucurbita maxima Peel. (2021). ProQuest. Retrieved February 3, 2026, from [Link]

  • Optimization, Validation and Application of HPLC-PDA Methods for Quantification of Triterpenoids in Vaccinium vitis-idaea L. (2021). PMC - NIH. Retrieved February 3, 2026, from [Link]

  • Advancements in Quantitative and Qualitative Methods for Quality Control of Herbal Drugs: A Comprehensive Review. (2024). Pharmacognosy Research. Retrieved February 3, 2026, from [Link]

  • Preliminary phytochemical and HPLC screening of triterpenoid from raw bark extract of Callicarpa arborea Roxb. (2015). Journal of Chemical and Pharmaceutical Research. Retrieved February 3, 2026, from [Link]

  • A Comparison of GC-ICP-MS and HPLC-ICP-MS for the Analysis of Organotin Compounds. (n.d.). Agilent. Retrieved February 3, 2026, from [Link]

  • Comparing High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). (2023). Food Safety Institute. Retrieved February 3, 2026, from [Link]

  • ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Retrieved February 3, 2026, from [Link]

  • This compound | C31H52O4 | CID 14021541. (n.d.). PubChem - NIH. Retrieved February 3, 2026, from [Link]

  • This compound | CAS:115334-04-8 | Triterpenoids. (n.d.). BioCrick. Retrieved February 3, 2026, from [Link]

  • Quantitative and chemical fingerprint analysis for quality evaluation of the dried bark of wild Phellodendron amurense Rupr. based on HPLC-DAD-MS combined with chemometrics methods. (2015). ResearchGate. Retrieved February 3, 2026, from [Link]

  • Extraction, purification, antioxidant properties and stability conditions of phytomelanin pigment on the sunflower seeds. (2022). ResearchGate. Retrieved February 3, 2026, from [Link]

  • Evaluation of raw and processed Phellodendri Chinensis Cortex using the quality marker analysis strategy by UHPLC-Q-Orbitrap MS and multivariate statistical analysis. (2023). Frontiers in Pharmacology. Retrieved February 3, 2026, from [Link]

  • Extraction of Bioactive Phenolics from Various Anthocyanin-Rich Plant Materials and Comparison of Their Heat Stability. (2023). National Institutes of Health. Retrieved February 3, 2026, from [Link]

  • Validated HPTLC Method for the Simultaneous Quantification of Diterpenoids in Vitex Trifolia L. (2013). PubMed. Retrieved February 3, 2026, from [Link]

  • Metabolomic analysis, extraction, purification and stability of the anthocyanins from colored potatoes. (2023). PMC - PubMed Central. Retrieved February 3, 2026, from [Link]

  • Discrimination of Phellodendron amurense and P. chinense based on DNA analysis and the simultaneous analysis of alkaloids. (2007). PubMed. Retrieved February 3, 2026, from [Link]

  • Study on Chemical Constituents from Phellodendron chinense. (2023). Medicinal Plant. Retrieved February 3, 2026, from [Link]

  • Extraction, analysis and study of the stability of Hibiscus anthocyanins. (1990). Semantic Scholar. Retrieved February 3, 2026, from [Link]

  • Evaluating the Effectiveness of Phellodendron Amurense Ruprecht Extract as a Natural Anti-Caries Material. (2024). MDPI. Retrieved February 3, 2026, from [Link]

  • Effects of processing conditions on the stability of polyphenolic contents and antioxidant capacity of Dolichos lablab L. (2012). National Institutes of Health. Retrieved February 3, 2026, from [Link]

  • Chemical composition and anti-inflammatory effect of Phellodendron amurense Rupr. stem bark extract. (2023). National Center for Biotechnology Information. Retrieved February 3, 2026, from [Link]

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Safety Operating Guide

Personal protective equipment for handling Phellochin

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Safe Handling, PPE, and Operational Protocols for Phellochin (CAS 115334-04-8) [1]

Executive Summary & Hazard Logic

This compound (CAS 115334-04-8) is a bioactive triterpenoid isolated from the bark of Phellodendron chinense.[1][2] While specific Occupational Exposure Limits (OELs) have not been globally standardized for this specific isolate, its structural classification as a lipophilic triterpenoid and its intended use in pharmacological research dictate that it be handled as a High Potency Active Pharmaceutical Ingredient (HPAPI) under Control Band 3 or 4 (Potent/Toxic) until definitive toxicology data proves otherwise.[1]

The Core Hazard Mechanism: As a triterpenoid, this compound is designed to interact with intracellular signaling pathways (often modulating inflammation or cellular proliferation).[1] Its high lipophilicity (LogP ~6) means it readily crosses biological membranes.[1]

  • Critical Warning: The primary risk in the laboratory is vehicle-enhanced dermal absorption . This compound is frequently solubilized in DMSO (Dimethyl Sulfoxide) or Chloroform .[1] DMSO acts as a penetrant carrier, potentially dragging the compound through the skin barrier faster than the compound would migrate alone. Therefore, PPE selection is dictated by the solvent system as much as the compound itself.

Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable for handling this compound in research environments. This protocol uses a "Worst-Case Solvent" approach to ensure barrier integrity.[1]

Protection ZoneComponentSpecificationTechnical Rationale
Respiratory P100 / N95 NIOSH-approved respirator (if outside containment)This compound powder is a particulate hazard.[1] Inhalation of bioactive dust allows direct entry into the bloodstream via alveolar exchange.
Ocular Chemical Goggles Indirect venting, anti-fogSafety glasses are insufficient for solutions.[1] Goggles prevent splashes of solvent-borne API from bypassing the side shields.
Dermal (Hand) Double-Gloving Strategy Inner: Nitrile (4 mil)Outer: Laminate (Silver Shield) or Thicker Nitrile (8 mil+)Crucial: If using Chloroform , standard nitrile degrades in <2 mins.[1] You must use a laminate or PVA glove. If using DMSO , standard nitrile is acceptable for splash protection only.[1]
Body Lab Coat + Apron Tyvek® sleeves or chemically resistant apronCotton lab coats absorb spills, holding the toxin against the skin. Tyvek provides a non-porous buffer during weighing/solubilization.

Operational Protocol: From Weighing to Waste

This workflow minimizes surface contamination and exposure events.[3]

Phase A: Engineering Controls (The Primary Barrier)[1]
  • Containment: All weighing of solid this compound must occur within a Class II Biological Safety Cabinet (BSC) or a Chemical Fume Hood with a face velocity of 80–100 fpm.

  • Static Control: Use an ionizing bar or anti-static gun inside the weigh station. Triterpenoid powders are often electrostatic and will "jump" onto spatulas and gloves, creating invisible contamination.

Phase B: Solubilization (The High-Risk Step)[1]
  • Solvent Choice: this compound is soluble in Chloroform, Dichloromethane, Ethyl Acetate, and DMSO.[1][2]

  • Protocol:

    • Place the vial containing the pre-weighed solid into a secondary containment tray.

    • Add solvent slowly down the side of the vial to prevent aerosolization of the powder.

    • Vortexing: Do not vortex open tubes. Cap tightly and seal with Parafilm before agitation.

Phase C: Decontamination
  • Solubility-Based Cleaning: Water alone will not remove this compound residues due to its lipophilic nature.[1]

  • Step 1: Wipe surfaces with 70% Ethanol or Isopropanol (solubilizes the triterpenoid).

  • Step 2: Follow with a detergent wash (surfactant lift).[1]

  • Step 3: Final water rinse.[4]

Decision Logic & Workflow Visualization

The following diagram illustrates the critical decision points for PPE selection based on the solvent vehicle used. This logic prevents "glove permeation" accidents, which are the most common route of exposure for this compound class.

Phellochin_Safety_Protocol Start Start: this compound Handling State_Check Identify Physical State Start->State_Check Solid Solid / Powder Form State_Check->Solid Liquid Solvated Stock Solution State_Check->Liquid Hazard_Dust Risk: Inhalation of Particulates Solid->Hazard_Dust Hazard_Absorb Risk: Vehicle-Enhanced Absorption Liquid->Hazard_Absorb Protocol_A PPE: N95/P100 + Nitrile Gloves Eng: Fume Hood/BSC Required Hazard_Dust->Protocol_A Solvent_Check Check Solvent Type Hazard_Absorb->Solvent_Check Protocol_B Solvent: DMSO / Ethanol Solvent_Check->Protocol_B Protocol_C Solvent: Chloroform / DCM Solvent_Check->Protocol_C Glove_B PPE: Double Nitrile Gloves (Change immediately on splash) Protocol_B->Glove_B Glove_C PPE: Laminate / PVA Gloves (Nitrile offers NO protection) Protocol_C->Glove_C

Figure 1: Decision tree for PPE selection emphasizing solvent compatibility. Note the critical divergence for Chloroform/DCM handling where standard nitrile gloves fail.

Emergency Response & Disposal

Spill Response (Solid)
  • Evacuate: Clear the immediate area of non-essential personnel.

  • PPE Up: Don N95 respirator and double gloves.

  • Isolate: Cover the spill with a damp paper towel (soaked in ethanol) to prevent dust generation. Do not dry sweep.[5]

  • Clean: Wipe up the material, then clean the surface with 70% ethanol followed by soap and water.

Exposure First Aid
  • Ocular: Flush immediately for 15 minutes. Note: If Chloroform was the solvent, immediate flushing is critical to prevent corneal fusion/damage.

  • Dermal: Wash with soap and water. Do not use ethanol on the skin, as it may further enhance absorption of any remaining residue.

Disposal
  • Classification: this compound waste must be categorized as Hazardous Chemical Waste .

  • Segregation:

    • Solids: Dispose of vials/weigh boats in "Solid Hazardous Waste" bins.

    • Liquids: Segregate based on solvent (e.g., Halogenated vs. Non-Halogenated).

    • Destruction: Incineration is the preferred method for triterpenoid destruction to ensure complete ring cleavage.

References

  • National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 14021541, this compound. Retrieved from [Link][1]

  • Occupational Safety and Health Administration (OSHA). (2023). Controlling Occupational Exposure to Hazardous Drugs. Retrieved from [Link][1]

  • Hill, R. H., & Finster, D. C. (2016).[1] Laboratory Safety for Chemistry Students. John Wiley & Sons. (Referencing "Control Banding" for novel compounds).

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.